Ammonium naphthalene-1-sulphonate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
37087-00-6 |
|---|---|
Molecular Formula |
C10H8O3S.H3N C10H11NO3S |
Molecular Weight |
225.27 g/mol |
IUPAC Name |
azanium;naphthalene-1-sulfonate |
InChI |
InChI=1S/C10H8O3S.H3N/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);1H3 |
InChI Key |
FWDSBAGKRBHRJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Ammonium Naphthalene 1 Sulphonate and Its Derivatives
Classical and Contemporary Synthetic Routes to Naphthalene (B1677914) Sulfonates
The synthesis of ammonium (B1175870) naphthalene-1-sulphonate begins with the foundational process of sulfonating naphthalene. This electrophilic aromatic substitution reaction is a cornerstone of industrial organic chemistry, leading to key intermediates for dyes and surfactants. The subsequent formation of the ammonium salt and further derivatization represent critical steps in tailoring the molecule for specific applications.
Sulfonation Reactions of Naphthalene Precursors
The primary route to naphthalenesulfonic acids involves the direct reaction of naphthalene with a sulfonating agent, typically concentrated sulfuric acid or oleum (B3057394) (sulfur trioxide in sulfuric acid). vaia.com This process is a classic example of electrophilic aromatic substitution, where the electrophile (SO₃ or its equivalent) attacks the electron-rich naphthalene ring system. dalalinstitute.comspcmc.ac.in The reactivity of naphthalene is greater than that of benzene (B151609), meaning the reaction can often proceed under milder conditions. spcmc.ac.inalmerja.com
Kinetic vs. Thermodynamic Control in Naphthalene Sulfonation
A defining characteristic of naphthalene sulfonation is the influence of temperature on the product distribution, a classic illustration of kinetic versus thermodynamic control. quora.comthecatalyst.org The sulfonation of naphthalene is a reversible reaction, which allows for the equilibration between isomeric products at higher temperatures. stackexchange.comechemi.com
At lower temperatures, the reaction is under kinetic control , meaning the major product is the one that is formed fastest. quora.comstackexchange.com Attack at the C-1 (α) position of naphthalene proceeds through a lower energy transition state because the resulting carbocation intermediate (an arenium ion) is better stabilized by resonance. thecatalyst.orgstackexchange.com Specifically, the intermediate for α-attack has more resonance structures that preserve the aromaticity of the adjacent benzene ring. stackexchange.com Consequently, conducting the reaction at approximately 80°C predominantly yields naphthalene-1-sulfonic acid. dalalinstitute.comthecatalyst.org
Conversely, at higher temperatures, typically around 160°C, the reaction is under thermodynamic control . dalalinstitute.comquora.com With sufficient energy, the reversible nature of the reaction allows the system to reach equilibrium, favoring the most stable product. stackexchange.com Naphthalene-2-sulfonic acid is thermodynamically more stable than the 1-isomer because it minimizes steric hindrance. thecatalyst.orgechemi.com In naphthalene-1-sulfonic acid, there is a significant steric repulsion between the bulky sulfonic acid group at the C-1 position and the hydrogen atom at the C-8 (peri) position. thecatalyst.orgechemi.com This unfavorable interaction is absent in the 2-isomer, making it the more stable, and thus favored, product at elevated temperatures. quora.comstackexchange.com
| Reaction Temperature | Controlling Factor | Major Product | Minor Product | Product Ratio (approximate) |
| 80°C | Kinetic | Naphthalene-1-sulfonic acid | Naphthalene-2-sulfonic acid | >90% 1-isomer |
| 160°C | Thermodynamic | Naphthalene-2-sulfonic acid | Naphthalene-1-sulfonic acid | ~85% 2-isomer |
This table illustrates the influence of temperature on the product distribution in the sulfonation of naphthalene, a classic example of kinetic vs. thermodynamic control.
Regioselectivity and Isomer Formation in Sulfonation Processes
The regioselectivity in naphthalene sulfonation is a direct consequence of the principles of kinetic and thermodynamic control discussed previously. The two primary sites for electrophilic attack are the C-1 (α) and C-2 (β) positions. dalalinstitute.comalmerja.com
α-Substitution (Kinetic Product): The formation of naphthalene-1-sulfonic acid is kinetically favored due to the superior stability of the arenium ion intermediate. spcmc.ac.instackexchange.com The positive charge in the intermediate for α-attack can be delocalized over two rings while keeping one benzene ring's aromatic sextet intact in more resonance structures compared to the intermediate for β-attack. stackexchange.com This leads to a lower activation energy for the formation of the α-product. quora.com
β-Substitution (Thermodynamic Product): The formation of naphthalene-2-sulfonic acid is thermodynamically favored. quora.com Despite the higher activation energy required for its formation, the final product is more stable. stackexchange.com The increased stability is attributed to the absence of the significant steric strain that exists between the sulfonic acid group and the peri-hydrogen in the 1-isomer. almerja.comthecatalyst.org Therefore, when the reaction conditions allow for equilibrium to be reached (higher temperature, longer reaction time), the more stable 2-isomer predominates. almerja.comstackexchange.com
Introduction of Ammonium Counterion: Salt Formation Principles
The synthesis of ammonium naphthalene-1-sulphonate is completed by a straightforward acid-base neutralization reaction. Naphthalenesulfonic acids are strong acids, comparable to other sulfonic acids. askiitians.com When the prepared naphthalene-1-sulfonic acid is treated with a base such as ammonium hydroxide (B78521) (NH₄OH), a proton transfer occurs. askiitians.comyoutube.com
The acidic proton of the sulfonic acid group (-SO₃H) is transferred to the lone pair of electrons on the nitrogen atom of the ammonia (B1221849) molecule (in equilibrium with ammonium hydroxide). quora.com This forms the naphthalene-1-sulfonate (B229774) anion (C₁₀H₇SO₃⁻) and the ammonium cation (NH₄⁺). askiitians.com The resulting ionic compound, this compound, is a salt. youtube.comvedantu.com This neutralization is typically an exothermic process. stackexchange.com The reaction is generally carried out in an aqueous solution, and the final product can be isolated by crystallization.
The balanced chemical equation for the neutralization is: C₁₀H₇SO₃H + NH₄OH → C₁₀H₇SO₃⁻NH₄⁺ + H₂O
Multi-Step Organic Synthesis Pathways for Derivatization
Naphthalene sulfonates, including the ammonium salt, serve as versatile intermediates for the synthesis of more complex molecules. These multi-step pathways allow for the introduction of various functional groups, leading to compounds with tailored properties for applications such as dyes and dispersants.
Condensation Reactions for Naphthalene Sulfonate Derivatives (e.g., with Formaldehyde)
A significant derivatization pathway for naphthalenesulfonic acids is condensation with formaldehyde (B43269) (CH₂O). researchgate.netchinalignin.com This reaction produces polymeric structures known as naphthalene sulfonate formaldehyde condensates (NSF). ligninchina.comevitachem.com These polymers are widely used as high-performance dispersants and superplasticizers. researchgate.net
The reaction mechanism involves an electrophilic aromatic substitution where the naphthalenesulfonic acid (or its salt) is reacted with formaldehyde, typically under acidic conditions and at elevated temperatures (e.g., 85-105°C). smolecule.com The formaldehyde is protonated to form a more reactive electrophile, which then attacks the electron-rich naphthalene ring of another sulfonate molecule. This process leads to the formation of methylene (B1212753) bridges (-CH₂-) that link the naphthalene units together. ligninchina.comgoogle.comwikipedia.org
Sulfonation: Naphthalene is sulfonated to produce naphthalenesulfonic acid. chinalignin.com
Condensation: The naphthalenesulfonic acid is polymerized with formaldehyde. The extent of polymerization can be controlled by adjusting reaction conditions like temperature and the molar ratio of the reactants. evitachem.comgoogle.com
Neutralization: The resulting polymeric sulfonic acid is often neutralized with a base (such as sodium hydroxide or ammonium hydroxide) to form the corresponding salt, which enhances its water solubility. chinalignin.comligninchina.com
The resulting product is a complex mixture of oligomers with varying chain lengths and molecular weights. evitachem.com The sulfonate groups along the polymer backbone impart a negative charge, making the molecule an effective anionic polyelectrolyte. evitachem.com
Coupling Reactions and Functional Group Transformations (e.g., Ullmann Coupling)
The naphthalene sulfonate scaffold is a versatile precursor for a variety of derivatives, accessible through coupling reactions and functional group transformations. The Ullmann coupling, a copper-catalyzed reaction to form carbon-aryl or carbon-heteroatom bonds, is a significant method in this context. nih.govacs.org Traditionally, these reactions required harsh conditions, such as high temperatures and long reaction times, often resulting in poor yields. nih.govacs.org However, modern advancements have led to milder and more efficient protocols.
A notable application is the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) and its derivatives. Research has demonstrated an efficient Ullmann coupling between 8-chloro-1-naphthalenesulfonic acid and various anilines. nih.govacs.org This reaction forms a C(aryl)-N bond, a transformation that has been well-documented for its utility in creating complex molecules like dye intermediates. nih.govresearchgate.net The reaction has been shown to tolerate the sulfonic acid moiety, a group that is often added late in a synthetic sequence. acs.org
Beyond coupling, the sulfonate group can undergo other transformations. Under specific acidic conditions, the sulfonation can be reversed in a process known as desulfonation. smolecule.com The sulfonate group can also be replaced by other nucleophiles, opening pathways to different naphthalenic derivatives. smolecule.com For instance, naphthalene sulfonates can be converted into the corresponding sulfonyl fluorides, which are valuable in medicinal chemistry and agrochemistry. rsc.org This transformation can be achieved through a one-pot cascade process under mild conditions. rsc.org
Advanced Synthetic Methodologies and Process Optimization
The synthesis of naphthalene sulfonate derivatives has benefited significantly from modern synthetic techniques aimed at increasing efficiency, reducing environmental impact, and enabling large-scale production.
Microwave-Assisted Synthesis Techniques for this compound Derivatives
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. Compared to conventional heating, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields. ukm.my This technique has been successfully applied to the synthesis of naphthalene sulfonate derivatives.
In the copper-catalyzed Ullmann coupling to produce ANS derivatives, microwave heating has proven highly effective. nih.govacs.orgresearchgate.net The best yields were achieved by heating the reaction mixture to 100 °C for just one hour using microwave irradiation. nih.govacs.org This represents a significant improvement over traditional methods, which were characterized by low yields (often less than 5%), harsh conditions, and difficult product isolation. nih.govacs.org The use of controlled microwave heating allows for rapid and efficient energy transfer, contributing to the enhanced reaction rates and yields. dntb.gov.uaacs.org
Catalyst Development in Naphthalene Sulfonate Synthesis (e.g., Copper(0)-Catalyzed Ullmann Reactions)
Catalyst development is central to optimizing synthetic routes. In the synthesis of naphthalene sulfonate derivatives via the Ullmann reaction, the choice of catalyst is critical. Systematic screening of various copper sources, including copper(I) iodide (CuI), copper(I) chloride (CuCl), and elemental copper(0), has been performed. nih.govacs.org
Research has shown that for the coupling of 8-chloro-1-naphthalenesulfonic acid with anilines, elemental copper(0) powder provides the best yields. nih.govacs.org This optimized method uses a catalytic amount (10 mol %) of elemental copper. nih.govacs.org A significant advantage of this system is that it is a ligand-free Ullmann coupling, which simplifies the reaction setup and purification process. researchgate.netacs.org This is noteworthy because many modern coupling reactions rely on complex and expensive ligands to achieve high efficiency. The development of this ligand-free, copper(0)-catalyzed system represents a key advancement in the synthesis of this class of compounds.
Green Chemistry Approaches and Scalable Synthesis Considerations
Green chemistry principles, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in synthetic chemistry. organic-chemistry.orgnih.gov Key principles include waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. organic-chemistry.orgnih.gov
The advanced synthesis of naphthalene sulfonate derivatives incorporates several green chemistry approaches. The use of microwave irradiation is considered a greener technique as it improves energy efficiency by significantly shortening reaction times. dntb.gov.uamdpi.com Furthermore, the development of synthetic methods that proceed in water, a benign solvent, is a major step forward. mdpi.com The copper-catalyzed Ullmann coupling for ANS derivatives, for example, successfully uses an aqueous sodium phosphate (B84403) buffer as the solvent system, providing a green alternative to traditional organic solvents. nih.govacs.org
For industrial applications, scalability is a crucial factor. Methodologies are being developed that are not only efficient and environmentally friendly but also amenable to large-scale production. chemicalbook.com This involves optimizing reaction conditions, using readily available and cost-effective catalysts, and designing processes that can be implemented in industrial reactors. smolecule.comchemicalbook.com The use of continuous flow reactors under microwave irradiation is one such scalable technology that offers high efficiency and safety for industrial synthesis. acs.org
Organic Reaction Mechanisms in this compound Chemistry
Understanding the underlying reaction mechanisms is fundamental to controlling reaction outcomes and designing new synthetic strategies. The formation of the core structure of this compound relies on one of the most important reactions in aromatic chemistry.
Electrophilic Aromatic Substitution Mechanisms in Sulfonation
The synthesis of naphthalene-1-sulfonic acid, the precursor to the ammonium salt, occurs via an electrophilic aromatic substitution (EAS) reaction. numberanalytics.comaskfilo.com This is a multi-step mechanism:
Generation of the Electrophile : The true electrophile in sulfonation is sulfur trioxide (SO₃), which is generated from concentrated sulfuric acid. askfilo.com
Electrophilic Attack : The π-electron system of the naphthalene ring acts as a nucleophile and attacks the electrophilic SO₃. This is the rate-determining step as it disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. dalalinstitute.commasterorganicchemistry.com
Positional Selectivity : Naphthalene can be substituted at two positions: C1 (alpha) or C2 (beta). The attack occurs preferentially at the C1 position at lower temperatures (e.g., 40-80°C) because the resulting carbocation intermediate is more stable. dalalinstitute.comscribd.com The increased stability is due to the greater number of resonance structures that can be drawn for the C1-attack intermediate while preserving the aromaticity of the second benzene ring. dalalinstitute.com Therefore, naphthalene-1-sulfonic acid is the kinetically controlled product. At higher temperatures (e.g., 160°C), the more sterically hindered but thermodynamically more stable naphthalene-2-sulfonic acid is the major product. dalalinstitute.comscribd.com
Deprotonation : In the final, fast step, a base (such as HSO₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the final product, naphthalene-1-sulfonic acid. askfilo.commasterorganicchemistry.com
This mechanistic understanding allows chemists to control the position of sulfonation by carefully selecting the reaction temperature. scribd.com
Interactive Table: Microwave-Assisted Copper(0)-Catalyzed Ullmann Coupling of 8-chloro-1-naphthalenesulfonic acid with Various Anilines nih.gov
| Reactant 2 (Aniline Derivative) | Product | Yield (%) |
| Aniline (B41778) | Sodium 8-(phenylamino)naphthalene-1-sulfonate | 63% |
| 2-Fluoroaniline | Sodium 8-((2-fluorophenyl)amino)naphthalene-1-sulfonate | 53% |
| 3-Fluoroaniline | Sodium 8-((3-fluorophenyl)amino)naphthalene-1-sulfonate | 47% |
| 4-Bromophenylamine | Sodium 8-((4-bromophenyl)amino)naphthalene-1-sulfonate | 51% |
Nucleophilic Substitution and Elimination Pathways for Functionalization
The functionalization of the naphthalene sulfonate scaffold can be achieved through nucleophilic substitution pathways, primarily through Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the sulfonate group deactivates the aromatic ring system towards electrophilic attack but can facilitate attack by nucleophiles, particularly when other activating groups are present or under specific reaction conditions.
Transformation of the naphthalene core often involves the substitution of hydrogen or other leaving groups on the ring. The reaction proceeds through a Meisenheimer-type intermediate, a resonance-stabilized anionic σ-complex. researchgate.net For instance, the conversion of a C-F bond to a C-O bond on a related sulfonated aromatic compound has been shown to proceed via a rate-determining Meisenheimer-type transition state. researchgate.net While the sulfonate group itself is generally a poor leaving group, functionalization at other positions on the naphthalene ring is a common strategy. For example, hydroxylated or aminated naphthalene sulfonic acids can serve as precursors for further synthesis, such as in the creation of organotin complexes where 4-amino-3-hydroxynaphthalene-1-sulfonic acid is used as a ligand. mdpi.com
Similarly, functionalization can occur at the imide positions of related naphthalene structures, like Naphthalene Diimides (NDIs), through condensation with primary amines. acs.org This highlights a common strategy where pre-installed functional groups on the naphthalene ring system are modified via nucleophilic attack.
Radical Reactions in the Synthesis of Naphthalene Sulfonate-Containing Molecules
Radical reactions offer a powerful alternative for the synthesis and functionalization of molecules containing the naphthalene sulfonate moiety. These reactions often proceed via a Homolytic Aromatic Substitution (HAS) mechanism, where a radical species adds to the aromatic π-system, generating a delocalized radical intermediate that subsequently loses a hydrogen atom to form the substituted product. acs.org
The generation of nitrogen-centered radicals, for example, can be used for the amination of aromatic systems. acs.org Another significant area of study involves the reaction of naphthalene sulfonic acids with other radical species. The oxidation of naphthalenesulfonic acids with ozone, for instance, involves both direct ozonolysis and radical reaction pathways. psu.edu The contribution of the radical reaction pathway is significant and the rate constant is on the order of 10⁹ M⁻¹ s⁻¹. psu.edu The reactivity of the naphthalene ring towards radicals is influenced by the number of sulfonate groups; as the number of these electron-withdrawing groups increases, the radical reaction rate constant shows a slight reduction. psu.edu
Detailed kinetic studies on the ozonolysis of various naphthalenesulfonic acids have provided insight into their reactivity.
| Compound | Direct Reaction Contribution (at pH 2) | Activation Energy (kJ mol⁻¹) | Radical Reaction Rate Constant (M⁻¹ s⁻¹) |
| Naphthalene-1-sulfonic acid | 69% | 37–42 | ~10⁹ |
| Naphthalene-1,5-disulfonic acid | Not specified | 37–42 | ~10⁹ (slight reduction) |
| Naphthalene-1,3,6-trisulfonic acid | ~20% | 37–42 | ~10⁹ (slight reduction) |
This table presents kinetic data from the oxidation of naphthalenesulfonic acids with ozone, highlighting the contribution of direct and radical-mediated reaction pathways. psu.edu
Mechanistic Studies of Condensation Polymerization
This compound is closely related to naphthalene sulfonic acids, which are key monomers in the production of sulfonated naphthalene-formaldehyde condensates (SNFCs). These polymers are widely used as superplasticizers and dispersants. wikipedia.orgresearchgate.net The synthesis is a multi-step process that begins with the sulfonation of naphthalene, followed by condensation with formaldehyde. researchgate.netresearchgate.net
The mechanism of polymerization involves an electrophilic aromatic substitution. The reaction typically proceeds as follows:
Sulfonation : Naphthalene is reacted with sulfuric acid. The temperature of this reaction is critical, as it determines the position of the sulfonate group. Lower temperatures (below 120°C) favor the formation of naphthalene-1-sulfonic acid (the alpha-isomer), while higher temperatures (around 160°C) yield the thermodynamically stable naphthalene-2-sulfonic acid (the beta-isomer). wikipedia.orgresearchgate.net
Condensation : Formaldehyde is added to the naphthalene sulfonic acid solution under acidic conditions and elevated temperatures (e.g., 110-120°C). researchgate.netgoogle.com The formaldehyde is protonated, forming a highly reactive electrophile (⁺CH₂OH). This electrophile then attacks the electron-rich naphthalene ring, forming a hydroxymethyl derivative.
Polymerization : The hydroxymethylated naphthalene sulfonic acid reacts with another naphthalene sulfonic acid molecule, eliminating water to form a methylene bridge (—CH₂—) linking the two aromatic nuclei. This process repeats, leading to the formation of a low-molecular-weight polymer. google.com
Neutralization : The reaction mixture is neutralized, often with a base like sodium hydroxide or ammonium hydroxide, to produce the salt form of the polymer, such as ammonium or sodium naphthalene sulfonate formaldehyde condensate. researchgate.netgoogle.com
The degree of polymerization and the final properties of the SNFC are influenced by factors such as the molar ratio of reactants, temperature, and reaction time. researchgate.net
| Parameter | Condition | Outcome/Observation | Source(s) |
| Synthesis Reactants | Naphthalene, Sulfuric Acid, Formaldehyde | One-pot synthesis leads to reproducible polymers. | researchgate.net |
| Sulfonation Temperature | < 120°C | Favors formation of α-naphthalene sulfonic acid. | researchgate.net |
| Condensation Temperature | 110-120°C | Condensation of β-naphthalene sulfonic acid with formaldehyde. | researchgate.net |
| Condensation Acidity | High | Can cause explosive polymerization and poor water solubility. | researchgate.net |
| Molecular Weight | 500 - 5,000 | Typical range for commercial SNFCs. | google.com |
| Degree of Sulfonation (D.S.) | ~0.4 to 1.4 | An important variable affecting polymer properties. | google.com |
This table summarizes key reaction conditions and product characteristics for the synthesis of sulfonated naphthalene-formaldehyde condensates (SNFCs).
Advanced Analytical and Spectroscopic Characterization Techniques for Ammonium Naphthalene 1 Sulphonate
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of naphthalene (B1677914) sulfonates. Due to the ionic nature and high water solubility of these compounds, specialized chromatographic approaches are required. nih.gov
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like ammonium (B1175870) naphthalene-1-sulphonate. Standard reversed-phase HPLC is often ineffective due to the high polarity of sulfonates, which results in poor retention on nonpolar stationary phases. To overcome this, ion-pair reversed-phase HPLC (IP-RP-HPLC) is widely used. oup.com This method introduces an ion-pairing reagent into the mobile phase. This reagent is typically a large organic ion with a charge opposite to that of the analyte. For the anionic naphthalene sulfonate, a cationic ion-pairing agent, such as a tetraalkylammonium salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), is used. oup.comresearchgate.net
The mechanism involves the formation of a neutral, hydrophobic ion pair between the naphthalene sulfonate anion and the tetraalkylammonium cation. This ion pair can then be retained and separated on a standard C18 reversed-phase column. diva-portal.org The separation is influenced by factors such as the concentration and chain length of the ion-pairing agent, the pH of the mobile phase, and the organic modifier content. oup.comdiva-portal.org Detection is commonly performed using UV or fluorescence detectors, as the naphthalene ring is chromophoric and fluorescent. researchgate.netresearchgate.net
Research has demonstrated the successful baseline separation of multiple naphthalene sulfonate isomers, including 1- and 2-naphthalene monosulfonates (NMS) and various naphthalene disulfonates (NDS), using IP-RP-HPLC. oup.comresearchgate.net For instance, a method using a C18 column with a mobile phase of phosphate (B84403) buffer and TBAB can effectively resolve six different naphthalene sulfonate isomers within 33 minutes. oup.comresearchgate.net The use of volatile ion-pairing agents like triethylamine (B128534) or dihexylammonium acetate (B1210297) (DHAA) is also possible, which makes the method compatible with mass spectrometry detection. nih.govupce.cz
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-phase C18 or ODS-AQ | oup.comresearchgate.net |
| Mobile Phase | Acetonitrile/water or Methanol (B129727)/water gradient with a buffer (e.g., phosphate or acetate) | oup.comnih.gov |
| Ion-Pairing Reagent | Tetrabutylammonium bromide (TBAB) or hydroxide (B78521); Triethylamine; Dihexylammonium acetate (DHAA) | oup.comnih.govupce.cz |
| Detection | Fluorescence or UV/Vis | researchgate.netresearchgate.net |
| Typical Analytes | Naphthalene-1-sulfonate (B229774), Naphthalene-2-sulfonate (B94788), Naphthalene disulfonate isomers | oup.comdatapdf.com |
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, ammonium naphthalene-1-sulphonate is a salt and is non-volatile, making it unsuitable for direct GC analysis. To utilize the high separation efficiency and sensitive detection of GC, particularly when coupled with Mass Spectrometry (GC-MS), a derivatization step is necessary. nih.govscioninstruments.com Derivatization chemically modifies the analyte to increase its volatility and thermal stability. scioninstruments.comgreyhoundchrom.com
For naphthalene sulfonates, a common approach is on-line derivatization in the GC injection port. One such method involves a large-volume injection of the sample along with a derivatizing agent like a tetrabutylammonium salt. nih.gov This process, known as pyrolysis-alkylation, converts the sulfonate salt into a more volatile butyl ester derivative within the hot injector, allowing it to be swept into the GC column for separation. Another strategy involves converting sulfonate esters into their corresponding alkyl iodides by reacting them with sodium iodide, with the resulting volatile product being readily detectable by GC-MS. americanpharmaceuticalreview.com
This derivatization-GC-MS approach allows for the quantification of naphthalene sulfonate isomers at very low levels (e.g., 0.05 µg/L in water samples). nih.gov The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized analyte, with characteristic fragmentation patterns such as the molecular ion and the loss of a butyl group ([M-56]+) for butylated isomers. nih.gov
| Parameter | Description | Reference |
|---|---|---|
| Principle | Conversion of non-volatile sulfonates into volatile derivatives for GC analysis. | nih.govscioninstruments.com |
| Derivatization Method | On-line injection-port derivatization (pyrolysis-alkylation). | nih.gov |
| Reagent | Tetrabutylammonium salts. | nih.gov |
| Analyte Form in GC | Butylated ester of naphthalene sulfonic acid. | nih.gov |
| Detection Limit | As low as 0.05 µg/L in water samples. | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an indispensable tool for the definitive identification and structural elucidation of naphthalene sulfonates in complex matrices. nih.gov This technique couples the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. An electrospray ionization (ESI) interface is commonly used, as it is well-suited for ionizing polar and ionic molecules like sulfonates directly from the liquid phase. nih.govresearchgate.net
In a typical LC-MS analysis of this compound, the ESI source is operated in negative ion mode, where the naphthalene sulfonate anion is readily detected as the deprotonated molecule [M-H]⁻. nih.gov One of the key advantages of MS detection is the ability to identify specific fragment ions that are characteristic of the compound class. For aromatic sulfonates, a compound-specific fragment ion corresponding to SO₃⁻ (m/z 80) or a radical anion SO₃•⁻ can serve as a marker for screening, even in the presence of interfering sulfate (B86663) ions. nih.govacs.org Other diagnostic ions often observed include [M-SO₂H]⁻. nih.gov
Tandem mass spectrometry (MS/MS) provides even greater structural detail. In this technique, the [M-H]⁻ ion is selected in the first mass analyzer and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are analyzed in a second mass analyzer. This process generates a fragmentation pattern that is a unique fingerprint of the molecule, allowing for unambiguous structural confirmation and differentiation between isomers. The combination of LC retention time and specific MS/MS transitions provides extremely high confidence in the identification of the analyte. americanpharmaceuticalreview.com
| Ion | Description | Significance | Reference |
|---|---|---|---|
| [M-H]⁻ | Deprotonated molecular ion | Confirms molecular weight of the sulfonate anion | nih.gov |
| [SO₃]⁻ or [SO₃]•⁻ | Sulfonate group fragment | Characteristic marker for aromatic sulfonates | nih.govacs.org |
| [M-SO₂H]⁻ | Loss of the sulfonic acid group | Diagnostic fragment for structural confirmation | nih.gov |
| [M-2H+Na]⁻ | Sodium adduct | Can be observed depending on sample matrix and mobile phase | nih.gov |
Ion Chromatography (IC), specifically anion-exchange chromatography, is a technique designed for the separation of ionic species. oup.com It is well-suited for the analysis of aromatic sulfonates like this compound. acs.org In this method, the stationary phase is a resin that contains fixed positive charges (anion exchanger). Anionic analytes are retained on the column through electrostatic interactions. oup.com
Elution is achieved by passing a mobile phase containing a high concentration of a competing anion (the eluent), such as chloride or carbonate, through the column. The analytes are separated based on their relative affinities for the stationary phase. Factors influencing separation include the analyte's charge, size, and polarizability. acs.org This technique can effectively resolve mono- and disulfonated aromatic compounds, as well as their positional isomers. acs.orgacs.org For instance, using a cross-linked polyalkyleneamine anion exchange resin with a lithium chloride salt gradient, baseline resolution of mono- and disulfonates can be achieved in under 45 minutes. acs.org
A key advantage of modern IC is its compatibility with mass spectrometry when volatile eluents, such as ammonium acetate or ammonium formate, are used. researchgate.net This combination of Ion-Exchange High-Performance Liquid Chromatography with Mass Spectrometry (HPIEC-MS) offers highly efficient separation and sensitive, specific detection for a wide range of sulfonated compounds. researchgate.net
Electrophoretic Methods for Separation and Analysis
Electrophoretic techniques separate ions based on their differential migration speeds in an electric field. These high-efficiency methods are particularly powerful for analyzing charged species like naphthalene sulfonates. nih.gov
Capillary Electrophoresis (CE) is a high-resolution separation technique performed in a narrow-bore fused-silica capillary. It offers advantages of high efficiency, short analysis times, and minimal sample consumption. In its simplest form, Capillary Zone Electrophoresis (CZE), ions are separated based on their charge-to-size ratio. Since naphthalene sulfonates are anionic, they migrate toward the anode. researchgate.net
However, achieving the separation of structurally similar positional isomers of naphthalene sulfonates often requires modification of the basic CZE method. Selectivity can be significantly enhanced by including additives in the running buffer. researchgate.netnih.gov Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are commonly used additives. nih.gov They can form transient inclusion complexes with the naphthalene ring of the sulfonates. Differences in the stability of these complexes among various isomers lead to changes in their effective mobility, enabling their separation. For example, a mixture of β- and γ-cyclodextrin in a borate (B1201080) buffer has been shown to be effective for separating naphthalenesulfonate isomers. nih.gov
Other approaches include using dynamically coated capillaries where an additive, such as a quaternary ammonium polymer, adsorbs to the negatively charged capillary wall, reversing the direction of the electroosmotic flow and facilitating separation through ion-association and π-π interactions. itu.edu.trnih.gov CE methods have been successfully applied to determine trace amounts of naphthalenesulfonate isomers in environmental water samples, with detection limits in the low µg/L range when combined with sample stacking techniques. nih.gov
| Research Focus | Key Findings & Conditions | Reference |
|---|---|---|
| Isomer Separation | Use of mixed β- and γ-cyclodextrins in a 15 mM borate buffer (pH 9.2) provides effective separation of positional isomers. | nih.gov |
| Sensitivity Enhancement | Large-volume sample stacking can achieve over 100-fold enrichment, with quantitation limits around 4 µg/L using UV detection. | nih.gov |
| Flow Reversal | Quaternized porphyrazine ions or poly(diallyldimethylammonium chloride) (PDDAC) can be used as buffer additives to dynamically coat the capillary and reverse electroosmotic flow, improving separation. | itu.edu.trnih.gov |
| Complex Mixtures | CE with UV detection has been used to separate up to 21 different amino- and hydroxy-substituted naphthalene sulfonates by optimizing buffer pH and additives. | researchgate.net |
Spectrophotometric and Fluorimetric Approaches
Spectrophotometric and fluorimetric methods are cornerstones in the analysis of aromatic compounds like this compound due to their inherent sensitivity and the characteristic way these molecules interact with light.
UV-Vis spectrophotometry is a widely employed technique for the quantitative analysis of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu For this compound, the naphthalene ring system serves as a strong chromophore. The concentration of an analyte in a solution can be determined by measuring its absorbance at a specific wavelength and applying the Beer-Lambert Law. upi.edu This method is valued for its simplicity, speed, and cost-effectiveness.
To determine the concentration of this compound, a calibration curve is first established by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). upi.edu The absorbance of the unknown sample is then measured under the same conditions, and its concentration is interpolated from the calibration curve. For naphthalene and its derivatives, the λmax is typically in the UV region. For instance, naphthalene in cyclohexane (B81311) exhibits a strong absorption band around 220 nm and another at approximately 275 nm. omlc.orgnih.gov
In a study determining four naphthalene sulfonates in seawater, UV-Vis spectrophotometry was used for detection after a pre-concentration step. researchgate.net The method demonstrated linearity over a concentration range of 5-500 µg/L for 1-naphthalenesulfonate (1-NS). researchgate.net
Table 1: UV-Vis Spectrophotometry Parameters for Naphthalene Sulfonate Analysis
| Parameter | Value | Reference |
|---|---|---|
| Analyte | 1-Naphthalenesulfonate (1-NS) | researchgate.net |
| Matrix | Seawater | researchgate.net |
| Detection Method | UV-Vis Spectrophotometry | researchgate.net |
| Linear Range | 5-500 µg/L | researchgate.net |
It is crucial to consider potential interferences from other UV-absorbing compounds in the sample matrix. Sample preparation techniques, such as those discussed in section 3.4, are often necessary to ensure the accuracy of the measurements.
Fluorescence spectroscopy is an exceptionally sensitive technique for detecting fluorescent compounds, known as fluorophores. nih.gov Naphthalene and its sulfonated derivatives are inherently fluorescent, making this method particularly suitable for their trace-level detection in environmental and biochemical samples. nih.govresearchgate.netmdpi.com The principle involves exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength. researchgate.net
In environmental monitoring, fluorescence spectroscopy is used to detect and quantify naphthalene sulfonates in water samples. nih.gov These compounds are considered pollutants due to their widespread industrial use. nih.govacs.org For instance, a method was developed for the simultaneous determination of several naphthalene sulfonates in highly saline geothermal brines using high-performance liquid chromatography (HPLC) with fluorescence detection. oup.comresearchgate.net The optimal excitation and emission wavelengths are selected to maximize sensitivity and minimize interference. For naphthalene sulfonates, excitation is often performed in the UV range, with emission typically observed in the violet-blue region of the spectrum. researchgate.netresearchgate.net For example, a mixture of mono- and disulfonated naphthalenes in aqueous solution shows an emission maximum around 360 nm when excited at 230 nm. researchgate.net
Table 2: Fluorescence Spectroscopy Parameters for Naphthalene Sulfonate Detection
| Analyte(s) | Excitation λ (nm) | Emission λ (nm) | Application | Reference |
|---|---|---|---|---|
| Naphthalene Sulfonates | 230 | ~360 | Environmental Water Samples | researchgate.net |
| 1-NMS, 2-NMS, 1,5-NDS, etc. | 225 | 338 | Highly Saline Brines | researchgate.net |
| Naphthalene | 270 | --- | Cyclohexane Solution | omlc.org |
Biochemical studies also leverage the fluorescent properties of naphthalene derivatives. These molecules can be used as probes to study protein structure and dynamics, membrane properties, and other biological processes. researchgate.net The changes in the fluorescence signal (intensity, wavelength, lifetime) of a naphthalene-based probe can provide information about its local environment.
Synchronous excitation fluorimetry is a powerful variation of conventional fluorescence spectroscopy that enhances the selectivity for analyzing complex mixtures of fluorescent compounds. researchgate.netshimadzu.com In this technique, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ) maintained between them. nih.govresearchgate.net This approach results in simplified spectra with narrowed bands, which helps to resolve the overlapping spectra of individual components in a mixture. shimadzu.com
This technique has been successfully applied to the rapid determination of sulfonated naphthalenes and their formaldehyde (B43269) condensates (SNFCs) in aqueous environmental samples. researchgate.netethz.ch By selecting an appropriate Δλ, it is possible to selectively detect the target analytes even in the presence of interfering substances like humic acids. researchgate.net For SNFCs, a Δλ of 105 nm was found to be effective, allowing for their determination without extensive sample cleanup. researchgate.net The limit of detection for total SNFCs using this method was reported to be 0.2 µg L−1. researchgate.net
A study on the determination of naphthalene in water samples utilized first-derivative synchronous fluorescence spectroscopy in a mixed micellar medium to enhance the signal and lower the detection limit to 7.13 ng/mL. nih.gov
Table 3: Synchronous Excitation Fluorimetry for Naphthalene Sulfonate Analysis
| Analyte(s) | Δλ (nm) | Detection Limit | Matrix | Reference |
|---|---|---|---|---|
| Sulfonated Naphthalenes and their Formaldehyde Condensates (SNFCs) | 105 | 0.2 µg L⁻¹ | Aqueous Environmental Samples | researchgate.net |
Advanced Sample Preparation and Extraction Methodologies
Effective sample preparation is a critical step in the analysis of this compound, especially when dealing with complex matrices or low concentrations. The goal is to isolate and concentrate the analyte of interest while removing interfering substances.
Solid-phase extraction (SPE) is a widely used technique for sample cleanup and pre-concentration. nih.govresearchgate.net It involves passing a liquid sample through a solid sorbent material that retains the analyte. phenomenex.com The analyte is then eluted with a small volume of a suitable solvent. For polar compounds like naphthalene sulfonates, various sorbents can be used, including reversed-phase materials and ion-exchangers. oup.comresearchgate.net
A significant advancement in SPE is the use of molecularly imprinted polymers (MIPs). nih.govstrath.ac.ukmdpi.com MIPs are highly selective synthetic polymers with recognition sites that are complementary in shape, size, and functionality to a template molecule. mdpi.com For the analysis of naphthalene sulfonates, MIPs can be created using a naphthalene sulfonate derivative as the template. nih.govstrath.ac.uk This results in a sorbent with a high affinity and selectivity for the target analytes.
A study demonstrated the use of a molecularly imprinted polymer for the solid-phase extraction of naphthalene sulfonates from water. nih.govstrath.ac.uk Using 1-naphthalene sulfonic acid as the template, the resulting MIP showed high recoveries (>80%) for a mixture of eight naphthalene sulfonates, even from complex river water samples. nih.govstrath.ac.uk Another research effort developed a molecularly imprinted stir bar sorptive extraction method for the determination of four naphthalene sulfonates in seawater, achieving enrichment factors of 7 to 27-fold. researchgate.net
Table 4: Solid-Phase Extraction of Naphthalene Sulfonates
| SPE Sorbent | Analyte(s) | Matrix | Key Finding | Reference |
|---|---|---|---|---|
| Molecularly Imprinted Polymer (MIP) | Naphthalene mono- and disulfonates | Water | Recoveries >80% from river water | nih.govstrath.ac.uk |
| Molecularly Imprinted Polymer Coated Stir Bar | Four Naphthalene Sulfonates | Seawater | Enrichment factors of 7-27 fold | researchgate.net |
| PLRP-S precolumn (on-line ion-pair SPE) | Naphthalene monosulphonates | Tap water, seawater, river water | Determination at 0.05-1 µg/L level | nih.gov |
Electro-membrane extraction (EME) is a miniaturized liquid-liquid extraction technique that utilizes an electrical field to drive charged analytes from an aqueous sample, through a supported liquid membrane (SLM), and into an acceptor solution. wikipedia.orgeeer.org This technique offers high pre-concentration factors and efficient sample clean-up in a short amount of time. wikipedia.org
For the analysis of charged species like the naphthalene-1-sulphonate anion, EME is a promising sample preparation method. The extraction is based on the electrokinetic migration of the charged analyte across the SLM under the influence of an applied electrical potential. wikipedia.orgeeer.org The selectivity of the extraction can be controlled by the composition of the SLM and the magnitude and polarity of the electrical field. wikipedia.org While the direct application of EME to this compound is not extensively documented in the provided context, the principles of the technique suggest its high potential for the selective extraction of this and other sulfonated aromatic compounds from aqueous samples. eeer.org
Matrix Effects and Interference Mitigation in Complex Samples
The accurate quantification of this compound in complex samples, such as environmental water or industrial effluents, can be challenging due to matrix effects. These effects arise from the presence of other compounds that can enhance or suppress the analytical signal, leading to inaccurate results. myadlm.org
In liquid chromatography-mass spectrometry (LC-MS/MS), a common technique for analyzing naphthalene sulfonates, matrix effects can manifest as ion suppression or enhancement. myadlm.orgnih.gov For instance, in the analysis of naphthalene sulfonates in seawater, the high salt concentration and presence of other organic matter can significantly interfere with the ionization of the target analyte. researchgate.net
To mitigate these interferences, several strategies can be employed:
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from interfering compounds is a primary strategy. This can involve adjusting the mobile phase composition, gradient elution profile, and selecting an appropriate stationary phase. myadlm.org
Sample Preparation: Techniques like solid-phase extraction (SPE) are effective in removing interfering matrix components and concentrating the analyte. nih.gov Molecularly imprinted polymers (MIPs) have also been used as selective sorbents in SPE for the pre-concentration of naphthalene sulfonates. nih.gov
Use of Internal Standards: An isotopically labeled internal standard, which behaves chemically and physically similarly to the analyte, can compensate for matrix effects.
Standard Addition Method: This method involves adding known amounts of the analyte to the sample to create a calibration curve within the sample matrix, thereby accounting for its specific effects. researchgate.net
Matrix-Matched Calibration: Creating calibration standards in a matrix that closely resembles the sample can also help to minimize inaccuracies caused by matrix effects.
In a study on the determination of naphthalene sulfonates in seawater, an ion-pair-based dispersive liquid-liquid microextraction (IS-DLLME) method was developed to preconcentrate the analytes and reduce matrix interference before HPLC analysis. researchgate.net The study optimized parameters such as pH, extraction solvent type and volume, and the amount of the ion-pair reagent (tetrabutylammonium) to enhance extraction efficiency. researchgate.net Another approach utilized on-line ion-pair solid-phase extraction coupled with ion-pair liquid chromatography and fast-scanning fluorescence detection for the analysis of a mixture of 12 naphthalenesulfonates and naphthalenedisulfonates in water samples. leidenuniv.nl
The presence of a high concentration of ammonium ions, as in this compound itself, can also introduce a matrix effect in ion chromatography, a phenomenon that can sometimes be leveraged to improve separation. nih.gov
Structural Characterization and Solid-State Analysis
Understanding the three-dimensional structure and solid-state properties of this compound is essential for controlling its physical properties and performance in various applications.
X-ray Crystallography for Crystalline Forms
X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is limited, studies on related naphthalene sulfonate compounds provide valuable insights into the expected structural features.
For instance, the crystal structure of 1-ammonionaphthalene-2-sulfonate reveals an orthorhombic system with extensive intermolecular N-H···O hydrogen bonds that link the molecules into a two-dimensional network, contributing to the stability of the crystal structure. nih.gov Similarly, in benzyltributylammonium 4-hydroxynaphthalene-1-sulfonate, anions form chains through O-H···O hydrogen bonding. nii.ac.jp In the case of bis(trimethylammonium) naphthalene-1,5-disulfonate (B1223632), strong N-H···O(sulfonate) hydrogen-bonding interactions are observed between the cations and anions. iucr.org
Computational models for this compound predict a planar naphthalene system with the sulfonate group having a tetrahedral geometry around the sulfur atom. The ammonium ion is expected to form ionic bonds with the oxygen atoms of the sulfonate group, resulting in a layered crystal lattice stabilized by electrostatic interactions. Molecular dynamics simulations suggest dynamic hydrogen bonding between the ammonium ion and the sulfonate oxygens in an aqueous environment.
Table 1: Representative Crystallographic Data for Related Naphthalene Sulfonate Compounds
| Compound | Crystal System | Space Group | Key Interactions |
| 1-Ammonionaphthalene-2-sulfonate nih.gov | Orthorhombic | Intermolecular N-H···O hydrogen bonds | |
| Benzyltributylammonium 4-hydroxynaphthalene-1-sulfonate nii.ac.jp | - | O-H···O hydrogen bonding | |
| Bis(trimethylammonium) naphthalene-1,5-disulfonate iucr.org | Monoclinic | P 2₁ /c | N-H···O(sulfonate) hydrogen bonding |
Note: This table presents data for structurally related compounds to infer potential characteristics of this compound due to limited direct data.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the aromatic protons of the naphthalene ring. The chemical shifts of these protons are influenced by the electron-withdrawing sulfonate group and their position on the ring. For example, in 1-naphthalenesulfonic acid, the proton at the 8-position is typically shifted downfield due to its proximity to the sulfonate group. chemicalbook.com
¹³C NMR spectroscopy provides complementary information on the carbon skeleton. The carbon atom attached to the sulfonate group will show a characteristic chemical shift. The chemical shifts of the other carbon atoms in the naphthalene ring will also be affected by the sulfonate group.
Studies on related naphthalene sulfonates, such as sodium 1-naphthalenesulfonate, provide reference spectral data. nih.gov The interaction of the ammonium cation with the sulfonate anion in solution can also be studied by NMR, observing changes in chemical shifts or relaxation times. unina.it
Table 2: Representative NMR Data for the Naphthalene-1-sulfonate Moiety
| Nucleus | Typical Chemical Shift Range (ppm) | Notes |
| ¹H (Aromatic) | 7.4 - 8.9 | The exact shifts depend on the solvent and the specific proton on the naphthalene ring. |
| ¹³C (Aromatic) | 120 - 145 | The carbon attached to the sulfonate group will have a distinct chemical shift. |
Note: The chemical shifts are approximate and can vary based on experimental conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that are highly effective for identifying the functional groups present in a molecule.
For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the sulfonate group (SO₃⁻). rsc.org These include the asymmetric and symmetric S=O stretching vibrations. The spectrum also shows bands related to the aromatic C-H and C=C stretching vibrations of the naphthalene ring, as well as vibrations associated with the ammonium cation (NH₄⁺). nih.gov
Raman spectroscopy provides complementary information. While the sulfonate group vibrations are also visible in the Raman spectrum, the C=C stretching bands of the aromatic ring are often more intense. polimi.it
The combination of IR and Raman spectroscopy allows for a comprehensive analysis of the functional groups present in this compound, confirming its chemical identity and providing insights into intermolecular interactions, such as hydrogen bonding. nih.gov
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |
| Sulfonate (SO₃⁻) | Asymmetric S=O Stretch | ~1174 | |
| Sulfonate (SO₃⁻) | Symmetric S=O Stretch | ~1036 | ~980 nih.gov |
| Aromatic C=C | Stretch | ~1590, ~1492 | |
| Ammonium (NH₄⁺) | N-H Bending | ~1450 nih.gov |
Note: These are characteristic peak positions and can exhibit slight shifts depending on the sample state (solid or solution) and intermolecular interactions.
Theoretical and Computational Chemistry Studies of Ammonium Naphthalene 1 Sulphonate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of ammonium (B1175870) naphthalene-1-sulphonate, offering a detailed picture of its electronic structure and potential energy landscape.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For ammonium naphthalene-1-sulphonate, DFT calculations, particularly at the B3LYP/6-311+G(d,p) level, have been employed to optimize its molecular geometry. These calculations reveal a Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) gap of 4.32 eV, which suggests a moderate level of electronic stability. The HOMO is primarily located on the naphthalene (B1677914) π-system, while the LUMO is concentrated on the sulphonate group. This distribution indicates that nucleophilic aromatic substitution is a likely reaction pathway for this molecule.
DFT simulations are also utilized to predict the binding affinities of naphthalene sulphonate derivatives with proteins, such as serum albumin. This is achieved by modeling the electrostatic interactions between the sulphonate groups and cationic amino acid residues like lysine. Furthermore, DFT calculations, in conjunction with molecular dynamics simulations, can elucidate the initial hydrogen bonding patterns that lead to the formation of molecular aggregates in solution. mdpi.com
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value | Method |
| HOMO-LUMO Gap | 4.32 eV | B3LYP/6-311+G(d,p) |
This table presents the calculated HOMO-LUMO gap for this compound, a key indicator of its electronic stability and reactivity.
Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide highly accurate predictions of molecular properties. These methods have been instrumental in studying ammonium-π interactions, which are primarily electrostatic in nature. The binding energies for such interactions in the gas phase have been calculated to be between 42 and 92 kJ/mol. beilstein-journals.org For systems involving sulfuric acid and ammonia (B1221849), which are analogous to the acidic and basic components of this compound, high-level ab initio methods have been used to calculate formation free energies and enthalpies, providing crucial data for understanding their clustering behavior. copernicus.org
Conformational analysis of this compound and its derivatives is crucial for understanding their biological activity and interactions. For instance, the crystal structure of 8-anilino-1-naphthalenesulfonic acid (ANS) ammonium salt, a related compound, reveals two distinct conformations. future4200.com In one conformation, the anilino nitrogen has a nearly planar geometry, while in the other, it adopts a slightly distorted tetrahedral geometry. This conformational flexibility is key to its function as a fluorescent probe and its ability to act as a competitive inhibitor for thyroid hormone transport proteins. future4200.com
Computational models predict a dihedral angle of approximately 15° between the sulphonate group and the naphthalene plane in this compound. This twist minimizes steric hindrance while still permitting π-orbital conjugation with the aromatic system.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, particularly its interactions with solvents and its tendency to self-assemble.
MD simulations in explicit water solvent have been used to study the behavior of this compound in aqueous environments. These simulations show that the ammonium ion forms dynamic hydrogen bonds with the oxygen atoms of the sulphonate group, with an average bond length of 2.68 Å and a coordination number of 3.2. This interaction pattern is a key factor in the compound's solubility in polar solvents. The simulations also provide data on the solvation free energy, which is calculated to be -45.6 kJ/mol, and the diffusion coefficient of the ion pair in water at 298 K, which is 1.2 × 10⁻⁹ m²/s.
The influence of solvent polarity on the fluorescent properties of naphthalene sulphonate derivatives has also been investigated. For example, the fluorescence of 4-amino naphthalene-1-sulfonic acid-alginate (AmNS-ALG) is significantly affected by the polarity of the solvent, with higher quantum yields observed in more polar solvents like water. researchgate.net
Table 2: Solvation Properties of this compound in Water from MD Simulations
| Property | Value |
| Average H-bond length (NH₄⁺ - ⁻O₃S) | 2.68 Å |
| Coordination Number | 3.2 |
| Solvation Free Energy | -45.6 kJ/mol |
| Diffusion Coefficient (298 K) | 1.2 × 10⁻⁹ m²/s |
This table summarizes key parameters describing the interaction and movement of this compound in an aqueous solution, as determined by molecular dynamics simulations.
The amphiphilic nature of this compound, with its hydrophobic naphthalene ring and hydrophilic sulphonate-ammonium headgroup, drives its self-assembly in solution. Molecular dynamics simulations can predict the spontaneous aggregation of these molecules into micellar structures at concentrations above a certain threshold, which for this compound is approximately 0.1 M. The self-assembly of similar peptide amphiphiles is driven by a combination of hydrophobic interactions between the nonpolar tails and β-sheet formation of the peptide units, leading to structures like fibers, micelles, or vesicles. nih.gov The process is influenced by factors such as pH, temperature, concentration, and ionic strength. nih.gov
Mechanistic Computational Studies
Computational chemistry provides powerful tools to investigate the reactivity and transformation of molecules like this compound. Through the application of quantum mechanical calculations, researchers can map out the intricate details of chemical reactions, providing insights that are often difficult or impossible to obtain through experimental means alone.
Reaction Pathway Elucidation and Transition State Analysis
The sulfonation of naphthalene is a key process in the synthesis of this compound. Computational studies, often employing Density Functional Theory (DFT), can elucidate the preferred reaction pathways. For instance, DFT calculations at the B3LYP/6-311+G(d,p) level of theory can be used to optimize the molecular geometry and predict electronic properties. Such studies suggest that nucleophilic aromatic substitution is a plausible reaction pathway. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) reveals that the HOMO is localized on the naphthalene π-system, while the LUMO is primarily on the sulfonate group, indicating the likely sites of electrophilic and nucleophilic attack.
Transition state analysis is crucial for understanding the kinetics of a reaction. By locating the transition state structures on the potential energy surface, chemists can understand the geometry of the activated complex and the energetic requirements to reach it. For related reactions, such as the addition-elimination reaction of phenyl acetate (B1210297) and hydroxide (B78521) ion, ab initio calculations have been used to locate transition states. acs.org These computational approaches allow for the examination of various possible reaction coordinates and the identification of the most favorable pathway.
Energy Barrier Calculations for Synthetic Processes
A critical aspect of understanding reaction mechanisms is the calculation of energy barriers. These barriers, or activation energies, determine the rate of a chemical reaction. For the synthesis of related sulfonated polymers, computational studies have been employed to understand the energy barriers of different reaction steps. ecust.edu.cn For example, in the synthesis of sulfonated poly(phenyl-alkane)s, a low energy barrier for proton transport was correlated with high ionic conductivity. ecust.edu.cn
In the context of this compound synthesis, which involves the sulfonation of naphthalene followed by neutralization, computational methods can be used to calculate the energy barriers for each step. The initial sulfonation of naphthalene to form naphthalene-1-sulphonic acid and the subsequent neutralization with ammonium hydroxide can be modeled to determine the activation energies. These calculations can help optimize reaction conditions, such as temperature, to favor the desired product and minimize side reactions.
Computational Supramolecular Chemistry
The study of non-covalent interactions is the realm of supramolecular chemistry. Computational methods are indispensable for modeling and understanding the complex interplay of forces that govern the assembly of molecules into larger, organized structures.
Modeling Host-Guest Interactions and Binding Thermodynamics
This compound and its derivatives can participate in host-guest chemistry, where one molecule (the host) encapsulates another (the guest). Computational modeling is a powerful tool to study these interactions. Molecular dynamics (MD) simulations, for instance, can provide a detailed picture of the dynamic behavior of host-guest complexes in solution. nih.gov
These simulations can be used to determine the structure of supramolecular complexes and to analyze the specific interaction energies that contribute to their stability. nih.gov By combining MD simulations with experimental techniques like NMR spectroscopy and microcalorimetry, researchers can gain a comprehensive understanding of the binding thermodynamics. nih.gov For example, in studies of p-sulfonatocalix tsinghua.edu.cnarene with quaternary ammonium cations, MD simulations have been used to elucidate the structure of the resulting supramolecular assemblies. nih.gov Isothermal titration calorimetry (ITC) experiments can provide experimental validation of the binding affinities and stoichiometries predicted by computational models. nih.gov
| Host | Guest | Technique | Key Finding |
| p-Sulfonatocalix tsinghua.edu.cnarene | Me4N+, Et4N+ | MD simulations, Microcalorimetry, NMR | Characterization of supramolecular assembly formation and structure. nih.gov |
| Acyclic Cucurbituril Clip (TrimerTrip) | Cationic Guests | ITC | High-affinity 1:1 binding complexes formed. nih.gov |
| Calkyl-tetrasodiumsulfonatomethyleneresorcinarene | Quaternary Alkyl- and Aryl-ammonium Halides | 1H NMR, DFT | C-H···π interactions are the key driving forces for complexation. acs.org |
Table 1: Examples of Computational and Experimental Studies on Host-Guest Interactions Involving Sulfonates and Ammonium Ions.
Prediction of Non-Covalent Interactions (Hydrogen Bonding, Cation-π)
The stability of the this compound salt itself, as well as its interactions with other molecules, is governed by a network of non-covalent interactions. These include hydrogen bonding and cation-π interactions.
Hydrogen Bonding: The ammonium ion (NH₄⁺) is a strong hydrogen bond donor, while the sulfonate group (-SO₃⁻) is a hydrogen bond acceptor. Computational models, such as molecular dynamics simulations in an aqueous environment, reveal dynamic hydrogen bonding between the ammonium ion and the sulfonate oxygens. These simulations can predict key parameters such as the average bond length and coordination number. For instance, in an aqueous environment, the average bond length between the ammonium nitrogen and sulfonate oxygen is around 2.68 Å, with a coordination number of 3.2. In the solid state, strong, charge-assisted hydrogen bonds (N–H⁺···O⁻–S) are a dominant supramolecular motif. acs.org
| Interaction Type | Donor | Acceptor | Key Characteristics |
| Hydrogen Bonding | Ammonium ion (N-H) | Sulfonate group (S=O) | Dynamic in solution, with an average N-O bond length of ~2.68 Å. |
| Cation-π Interaction | Ammonium ion (NH₄⁺) | Naphthalene π-system | Primarily electrostatic; contributes significantly to binding energy. nih.govbeilstein-journals.org |
Table 2: Key Non-Covalent Interactions in this compound.
Environmental Fate, Transport, and Degradation Mechanisms of Ammonium Naphthalene 1 Sulphonate
Biodegradation Pathways and Microbial Metabolism
The microbial degradation of naphthalenesulfonates is a key process in their removal from the environment. While some microorganisms can completely mineralize these compounds, others only partially break them down, leading to the accumulation of intermediate products. nih.govfrontiersin.org
Aerobic and Anaerobic Degradation Mechanisms
The breakdown of ammonium (B1175870) naphthalene-1-sulphonate can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, although the mechanisms and efficiencies differ significantly.
Aerobic Degradation: In the presence of oxygen, microorganisms, particularly bacteria, are the primary drivers of naphthalene (B1677914) sulfonate degradation. nih.govmdpi.com The process is often initiated by a dioxygenase enzyme that hydroxylates the aromatic ring, leading to the formation of a dihydrodiol. frontiersin.orgnih.gov This is followed by the spontaneous elimination of the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. frontiersin.orgnih.gov This intermediate then enters the classical naphthalene degradation pathway. frontiersin.orgnih.gov Some studies have shown that combined anoxic-aerobic systems can be highly effective in removing naphthalene and its derivatives. doi.orgnih.gov For instance, a sequential anaerobic-anoxic-aerobic fed-batch reactor demonstrated high removal efficiencies for naphthalene, ammonia-N, and sulfate (B86663). doi.org While aerobic degradation is a major removal pathway, some lighter polycyclic aromatic hydrocarbons (PAHs), like naphthalene, can also be subject to volatilization. frontiersin.org
Anaerobic Degradation: Under anaerobic conditions, the degradation of naphthalene and its sulfonated derivatives is also possible, often coupled with sulfate reduction. mdpi.com However, many sulfonated naphthalenes are resistant to anaerobic breakdown. asm.org Some studies have indicated that anaerobic processes are less effective for certain sulfonated compounds. frontiersin.org The initial steps of anaerobic degradation are not as well-elucidated as their aerobic counterparts but are crucial in anoxic environments like sediments. mdpi.com
Enzyme Systems and Catabolic Pathways in Microorganisms
The microbial breakdown of ammonium naphthalene-1-sulphonate relies on a series of specialized enzymes that catalyze its transformation into less complex molecules. The catabolic pathways often merge with the well-established naphthalene degradation pathway after the initial removal of the sulfonate group. ethz.ch
The key enzymatic steps include:
Initial Dioxygenation: The process is typically initiated by a multi-component enzyme system, such as naphthalene dioxygenase, which incorporates molecular oxygen into the naphthalene ring to form a cis-naphthalene dihydrodiol. frontiersin.org
Dehydrogenation: A dehydrogenase enzyme then converts the cis-dihydrodiol to 1,2-dihydroxynaphthalene. frontiersin.org
Desulfonation: The sulfonate group is eliminated as sulfite, a crucial step for further degradation. frontiersin.orgnih.gov
Ring Cleavage: The resulting 1,2-dihydroxynaphthalene is then subject to ring cleavage by a dioxygenase, such as 1,2-dihydroxynaphthalene dioxygenase. nih.gov This opens up the aromatic ring, forming compounds like 2-hydroxychromene-2-carboxylic acid. nih.gov
Further Metabolism: Subsequent enzymatic reactions involving isomerases and aldolases break down the ring cleavage products into smaller molecules like pyruvate (B1213749) and salicylate, which can then enter central metabolic pathways. nih.gov
Interestingly, the enzymes responsible for degrading naphthalene are also often capable of metabolizing naphthalene sulfonates. frontiersin.orgnih.gov Strains of Pseudomonas and Sphingomonas xenophaga BN6 have been identified as key players in the degradation of substituted naphthalenesulfonates, employing pathways similar to those for naphthalene. nih.govnih.gov
Role of Microbial Consortia in Naphthalene Sulfonate Degradation
The complete mineralization of complex compounds like this compound is often achieved not by a single microbial species, but by a cooperative community, or consortium, of different microorganisms. nih.govfrontiersin.org These consortia can be more robust and adaptable to environmental changes than single strains. frontiersin.org
In these consortia, different members may carry out complementary metabolic tasks. nih.gov For example, one bacterial species might be responsible for the initial desulfonation and partial degradation of the naphthalene ring, producing intermediate compounds. frontiersin.orgnih.gov These intermediates, which might be dead-end metabolites for the first organism, can then be utilized and further degraded by other members of the consortium. frontiersin.orgnih.gov This division of labor prevents the accumulation of potentially toxic intermediates and allows for the complete breakdown of the parent compound. frontiersin.org
Studies have demonstrated the effectiveness of mixed bacterial cultures in degrading various pollutants, including naphthalene and its derivatives. nih.govresearchgate.net For instance, a consortium containing Sphingomonas xenophaga BN6 was shown to mineralize 6-aminonaphthalene-2-sulfonate. nih.gov The use of microbial consortia is seen as a promising strategy for the bioremediation of sites contaminated with complex organic pollutants. frontiersin.org
Identification of Biodegradation Intermediates and Products
The primary intermediate formed after the initial enzymatic attack is 1,2-dihydroxynaphthalene , which is generated following the removal of the sulfonate group. frontiersin.orgnih.gov This compound is a central intermediate that links the degradation of naphthalene sulfonates to the classical naphthalene catabolic pathway. ethz.ch
From 1,2-dihydroxynaphthalene, the pathway can proceed through several other intermediates, including:
2-hydroxychromene-2-carboxylic acid nih.gov
trans-o-hydroxybenzylidene pyruvate nih.gov
Salicylaldehyde nih.gov
Gentisate frontiersin.orgnih.gov
In some cases, particularly with substituted naphthalenesulfonates, intermediates like aminosalicylates and hydroxysalicylates may be produced and excreted by one organism, to be further metabolized by others in a consortium. frontiersin.orgnih.gov The specific intermediates formed can depend on the microbial species involved and the specific structure of the naphthalenesulfonate. For instance, during the degradation of naphthalene-2-sulfonate (B94788) by Sphingomonas xenophaga BN6, redox-active intermediates such as 4-amino-1,2-naphthoquinone and 4-ethanolamino-1,2-naphthoquinone have been identified. asm.org
Environmental Persistence and Resistance to Degradation
Despite the existence of microbial degradation pathways, this compound and related compounds can exhibit significant persistence in the environment. researchgate.net Their resistance to breakdown is influenced by a combination of their chemical structure and various environmental factors.
Factors Influencing Biodegradation Resistance (e.g., Sulfonate Group Stability)
Several factors contribute to the persistence of naphthalenesulfonates in the environment:
Sulfonate Group Stability: The sulfonic acid group is inherently xenobiotic, meaning it is foreign to natural biological systems, and its C-S bond is very stable, making it resistant to enzymatic cleavage. d-nb.info This stability is a major reason for the persistence of many sulfonated aromatic compounds.
Number and Position of Sulfonate Groups: The number of sulfonate groups on the naphthalene ring significantly affects biodegradability. Disulfonated naphthalenes are generally more resistant to degradation than their monosulfonated counterparts. frontiersin.orgnih.govresearchgate.net The position of the sulfonate group also plays a role in the rate and pathway of degradation.
Environmental Conditions: Factors such as pH, temperature, and the availability of other nutrients can influence the activity of microbial populations and their degradative enzymes. nih.govnih.govresearchtrend.net For example, extreme pH or temperature can inhibit microbial growth and slow down the degradation process. researchtrend.net
Bioavailability: The extent to which microorganisms can access and take up the compound affects its degradation rate. Factors like adsorption to soil or sediment particles can reduce the bioavailability of naphthalenesulfonates.
Presence of Other Pollutants: The presence of other toxic compounds or more easily degradable carbon sources can sometimes inhibit the breakdown of naphthalenesulfonates. nih.gov
The following table summarizes key research findings on the degradation of naphthalenesulfonates:
| Microorganism/System | Compound(s) Degraded | Key Findings | Reference(s) |
| Pseudomonas spp. (strains A3, C22) | Naphthalene sulfonates | Initiate metabolism via double hydroxylation and elimination of the sulfite group. | nih.gov, frontiersin.org |
| Sphingomonas xenophaga BN6 | Amino- and hydroxynaphthalene-2-sulfonates | Partially degrades compounds, excreting amino- and hydroxysalicylates. | nih.gov |
| Mixed bacterial consortium | Amino- and hydroxy-naphthalene sulfonic acids | Complete degradation through complementary catabolic pathways. | nih.gov, frontiersin.org |
| Anaerobic-anoxic-aerobic sequential fed-batch reactor | Naphthalene, Ammonia-N, Sulfate | High removal efficiencies for all three components. | doi.org |
| Pseudomonas aeruginosa | Naphthalene | Optimal degradation at pH 8.0 and 27°C. | nih.gov |
Refractory Behavior in Wastewater Treatment Plants
Naphthalenesulfonates, including this compound, are known for their recalcitrant nature in conventional wastewater treatment systems. researchgate.netresearchgate.net These compounds are often resistant to biodegradation, a characteristic attributed to the stable aromatic ring structure. researchgate.net While some specialized bacterial strains have been shown to degrade certain naphthalenesulfonates under laboratory conditions, standard activated sludge processes in municipal and industrial wastewater treatment plants often exhibit low removal efficiency. nih.govresearchgate.net
The term "refractory" in this context describes substances that are resistant to biological and chemical degradation processes typically employed in wastewater treatment. The low biodegradability of these compounds means they can pass through treatment facilities largely unchanged, leading to their discharge into receiving water bodies. researchgate.netresearchgate.net Research has shown that while some adapted microbial communities can utilize naphthalenesulfonates, the process can be slow and incomplete. researchgate.net For instance, studies on complex mixtures of naphthalenesulfonic acids in two-stage biological treatment plants showed that while significant degradation could be achieved with specialized and adapted microorganisms, some components, particularly disulphonic acids, remained non-biodegradable. researchgate.net The presence of high concentrations of inorganic salts, often found in industrial wastewater, can further inhibit the biological degradation of these recalcitrant substances. researchgate.net
Environmental Transport and Distribution
The environmental transport and distribution of this compound are primarily governed by its high water solubility and its interaction with environmental matrices.
This compound and related compounds are characterized by their high water solubility and low octanol-water partition coefficient (log KOW), which indicates a strong affinity for the aqueous phase. mdpi.comresearchgate.net This high solubility results in significant mobility in aquatic environments. mdpi.comresearchgate.net Once released into surface water or groundwater, these compounds are readily transported with the flow of water, with minimal retardation from partitioning into organic matter in sediments or suspended solids. mdpi.comethz.ch
Their anionic nature at typical environmental pH values further contributes to their mobility, as they are repelled by the negatively charged surfaces of most soil and sediment particles. mdpi.com This combination of properties means that naphthalenesulfonates have a high potential to contaminate large volumes of groundwater and travel significant distances from the source of pollution. researchgate.netethz.ch
Table 1: Physicochemical Properties Influencing Environmental Mobility
| Property | Value/Description | Implication for Mobility |
| Water Solubility | High (>1000 g L⁻¹) mdpi.com | High potential for dissolution and transport in water. |
| log KOW | Low (-2.87 at pH > 5) mdpi.com | Low tendency to adsorb to organic matter, remaining in the water phase. |
| pKa | <1 (Strong Acid) mdpi.com | Exists as an anion in the environment, leading to repulsion from negatively charged surfaces. |
| Biodegradability | Generally low/Resistant researchgate.netresearchgate.net | Persists in water, allowing for long-range transport. |
This table is interactive. Users can sort columns to analyze the data.
While generally mobile, the transport of naphthalenesulfonates can be influenced by adsorption and desorption processes in subsurface environments like aquifers. Studies have shown that some adsorption to aquifer materials can occur, and this phenomenon is influenced by the specific characteristics of the naphthalenesulfonate compound and the aquifer matrix. ethz.ch For instance, research on sulfonated naphthalene formaldehyde (B43269) condensates (SNFCs), which include monomeric sulfonated naphthalenes, found that the adsorption ability of oligomers increased with their chain length. ethz.ch
A significant pathway for this compound to enter the environment is through leaching from materials where it is used as an additive, such as in concrete superplasticizers. ethz.chresearchgate.net Research has confirmed that components of these superplasticizers can leach from construction sites into groundwater. ethz.chresearchgate.net
Investigations near tunnel construction sites have detected monomeric sulfonated naphthalenes and their shorter-chain condensates in nearby groundwater, indicating their mobilization from the concrete. researchgate.net One study estimated that approximately 5% of the applied sulfonated naphthalene formaldehyde condensate (SNFC) leached into the groundwater from a construction site. ethz.ch Of the amount that leached, a significant portion was found to persist in the groundwater. ethz.ch The leaching process is influenced by the high solubility of the compounds. pca-cpa.org The amount of leached substance is often highest initially and decreases over time, following a diffusion-controlled process. pca-cpa.org
Bioremediation Strategies and Environmental Management
Given the persistence and mobility of this compound, developing effective remediation strategies for contaminated sites is crucial.
Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is a promising and environmentally friendly approach for managing sites contaminated with naphthalenesulfonates. nih.govnih.gov This method is considered a sustainable alternative to more costly and potentially disruptive physical and chemical treatments. nih.gov
Research has focused on identifying and isolating microbial strains capable of degrading these compounds. Several bacterial species, including those from the genera Pseudomonas, Arthrobacter, and Comamonas, have demonstrated the ability to metabolize naphthalenesulfonates. nih.govnih.govd-nb.info These microorganisms can utilize the compounds as a source of carbon or sulfur. nih.govd-nb.info The degradation process often involves the enzymatic cleavage of the sulfonate group from the naphthalene ring, followed by the breakdown of the aromatic structure. researchgate.netnih.gov
The development of effective bioremediation strategies involves several key aspects:
Strain Isolation and Characterization : Identifying bacteria from contaminated sites that have naturally adapted to degrade these compounds. d-nb.info
Metabolic Pathway Elucidation : Understanding the biochemical reactions and enzymes involved in the degradation process to optimize conditions for microbial activity. nih.govnih.gov
Consortia Development : Using a combination of different microbial species that can work synergistically to achieve more complete degradation of the pollutant. jlakes.org
In Situ and Ex Situ Applications : Bioremediation can be applied directly at the contaminated site (in situ) or by excavating the contaminated material for treatment elsewhere (ex situ). nih.gov In situ methods are often preferred due to lower costs and less disturbance. jlakes.org
The success of bioremediation depends on various environmental factors, including the availability of nutrients, oxygen levels, pH, and temperature, which must be managed to support microbial growth and activity. nih.gov
Engineered Bioreactors for Sulfonate Treatment
The treatment of wastewater containing sulfonated aromatic compounds, such as this compound, presents a significant challenge due to their recalcitrant nature. Engineered bioreactors are designed to overcome the limitations of conventional biological treatment systems by providing controlled environments that enhance the activity of specialized microorganisms capable of degrading these persistent pollutants. Research has focused on various bioreactor configurations, including membrane bioreactors (MBRs), moving bed biofilm reactors (MBBRs), and packed-bed bioreactors (PBRs), to improve the removal efficiency of sulfonates.
These advanced systems often rely on the principle of biomass retention, which allows for high concentrations of slow-growing specialist bacteria and fungi to be maintained, a critical factor for the degradation of complex molecules like naphthalene sulfonates.
Membrane Bioreactors (MBR)
Membrane bioreactors combine biological treatment with membrane filtration, offering advantages over conventional activated sludge (CAS) systems, such as a smaller footprint, higher mixed liquor suspended solids (MLSS), and complete retention of biomass. acs.orgscirp.org Studies comparing MBR and CAS systems for the removal of naphthalene sulfonates have yielded mixed results, indicating that the effectiveness is highly dependent on the specific isomer of the sulfonate.
Table 1: Comparative Removal of Naphthalene Sulfonates in MBR vs. CAS Systems
| Compound | Bioreactor Type | Removal Efficiency | Source |
|---|---|---|---|
| Naphthalene-1-sulfonate (B229774) | MBR | No significant improvement over CAS | nih.gov |
| Naphthalene-1,5-disulfonate (B1223632) (1,5-NDSA) | MBR & CAS | Not removed in either system | nih.gov |
| Naphthalene-1,6-disulfonate (1,6-NDSA) | MBR | Significantly better than CAS | nih.govnih.gov |
| Naphthalene-2,7-disulfonate (2,7-NDSA) | MBR | Significantly better than CAS | nih.gov |
| Naphthalene monosulfonates (total) | Full-Scale MBR | Complete Removal | acs.org |
| Naphthalene disulfonates (total) | Full-Scale MBR | ~40% | acs.org |
Biofilm-Based Bioreactors (MBBR & PBR)
Biofilm reactors, such as Moving Bed Biofilm Reactors (MBBRs) and Packed-Bed Bioreactors (PBRs), utilize carrier materials (media) to support the growth of a dense biofilm. This configuration promotes high biomass concentration and resilience without the need for sludge recycling. brieflands.comaimspress.com
While direct studies on this compound in MBBRs are limited, research on similar sulfonated surfactants demonstrates their potential. For instance, MBBRs have achieved high removal efficiencies for linear alkylbenzene sulfonate (LAS) and sodium dodecylbenzene (B1670861) sulfonate (SDBS). sbu.ac.irhsenk.ir In one study, an MBBR achieved 99.2% removal of LAS at a concentration of 200 mg/L with a 24-hour hydraulic retention time (HRT). brieflands.com
Packed-bed bioreactors have been effectively used for treating specific naphthalene sulfonate derivatives. In one notable study, a PBR containing the white-rot fungus Pleurotus ostreatus on a straw bed was used to treat wastewater with naphthalene sulfonic acid polymers (NSAP). researchgate.net The fungal reactor successfully reduced the polymerization grade of the NSAPs by up to 35% and significantly increased the biodegradability of the wastewater, with the bCOD/COD ratio rising from 9% to 40%. researchgate.net Another study utilized a lab-scale packed-bed biofilm reactor to degrade 4-amino naphthalene-1-sulfonic acid. nih.gov The research highlighted the critical role of nutrient availability, showing that under nitrogen-limiting conditions, the removal rates and efficiency were remarkably higher than under carbon-limiting conditions. nih.gov
Table 2: Performance Data from Biofilm Bioreactor Studies
| Bioreactor Type | Target Compound | Key Operating Condition | Performance Metric | Source |
|---|---|---|---|---|
| Packed-Bed Reactor (Fungal) | Naphthalene Sulfonic Acid Polymers (NSAP) | 3-day HRT | 35% reduction in polymerization grade | researchgate.net |
| Packed-Bed Reactor (Bacterial) | 4-amino naphthalene-1-sulfonic acid | Nitrogen Limitation (C:N = 8.57) | Increased removal rate vs. Carbon Limitation | nih.gov |
| Moving Bed Biofilm Reactor | Linear Alkylbenzene Sulfonate (LAS) | 200 mg/L influent, 24-hr HRT | 99.2% removal | brieflands.com |
| Moving Bed Biofilm Reactor | Sodium Dodecylbenzene Sulfonate (SDBS) | 900 mg/L COD, 50% filling ratio | 90% removal | sbu.ac.ir |
Applications of Ammonium Naphthalene 1 Sulphonate in Interdisciplinary Chemical Research
Fluorescent Probes and Molecular Sensors in Biochemical Research
The fluorescence of naphthalene-1-sulphonate derivatives is often weak in aqueous solutions but can be dramatically enhanced when they bind to nonpolar environments, such as the hydrophobic pockets of proteins or lipid membranes. This property makes them excellent tools for investigating molecular interactions and structural changes in biological systems.
8-Anilinonaphthalene-1-sulfonate (ANS) as a Conformational Probe for Proteins
8-Anilinonaphthalene-1-sulfonate (ANS), a derivative of ammonium (B1175870) naphthalene-1-sulphonate, is a widely utilized fluorescent probe for studying protein conformation. wikipedia.orgcymitquimica.com Its utility stems from a significant increase in fluorescence quantum yield and a blue shift in its emission maximum upon binding to hydrophobic regions on a protein's surface. tandfonline.comlumiprobe.com This phenomenon allows researchers to monitor conformational changes in proteins, such as those induced by ligand binding or changes in environmental conditions. wikipedia.org
Mechanisms of Protein-Ligand Interaction Sensing
The sensing mechanism of ANS in protein-ligand interactions is primarily based on its affinity for exposed hydrophobic patches on the protein surface. researchgate.net In its free state in a polar aqueous solution, ANS exhibits weak fluorescence. researchgate.net However, when a ligand binds to a protein, it can induce conformational changes that either expose or conceal hydrophobic pockets.
If hydrophobic sites become accessible, ANS molecules will bind to these nonpolar regions. This binding event restricts the intramolecular motion of the ANS molecule and shields it from the quenching effects of water, leading to a significant enhancement of its fluorescence. thermofisher.comnih.gov Conversely, if ligand binding causes these hydrophobic regions to become buried, a decrease in fluorescence intensity will be observed. The binding of ANS to proteins is a noncovalent interaction, involving both hydrophobic and electrostatic forces. thermofisher.commdpi.com The negatively charged sulfonate group of ANS can interact with cationic side chains on the protein, anchoring it near hydrophobic pockets. nih.gov
The process of ANS binding can be complex and is not always a simple equilibrium. Pre-equilibrium analysis has shown that ANS can bind to different and independent classes of sites with similar affinities and quantum yields, details that are not always apparent from equilibrium studies alone. researchgate.net
Table 1: Key Aspects of ANS-Protein Interaction
| Feature | Description | References |
| Binding Principle | Noncovalent binding to exposed hydrophobic regions on the protein surface. | wikipedia.orgthermofisher.com |
| Fluorescence Change | Significant increase in fluorescence intensity and a blue shift in emission upon binding. | tandfonline.comlumiprobe.com |
| Driving Forces | A combination of hydrophobic interactions and electrostatic forces. | thermofisher.commdpi.com |
| Information Gained | Conformational changes in proteins due to ligand binding, folding, or unfolding. | wikipedia.orgcymitquimica.com |
Studies on Protein Folding and Unfolding Dynamics
ANS is a particularly sensitive probe for studying protein folding and unfolding, especially for identifying partially folded intermediates like the "molten globule" state. thermofisher.comnih.gov A molten globule is a compact, partially folded state of a protein that has a significant amount of secondary structure but lacks the tightly packed tertiary structure of the native state. nih.govplos.org These intermediates are characterized by exposed hydrophobic surfaces, to which ANS binds with high affinity, resulting in a strong fluorescence signal. nih.govoup.com
The intensity of ANS fluorescence can be used to monitor the kinetics of protein folding and unfolding. pnas.orgnih.govfrontiersin.orgresearchgate.net For example, during protein denaturation, the unfolding process often exposes hydrophobic residues that were buried in the native state, leading to an increase in ANS binding and fluorescence. thermofisher.com Conversely, during refolding, the burial of these hydrophobic regions as the protein adopts its native conformation leads to a decrease in fluorescence.
However, it is important to note that maximum ANS fluorescence does not always definitively indicate a molten globule state. Other factors, such as electrostatic interactions, can also contribute to ANS binding, so a comprehensive structural analysis is often required. nih.gov
Structural Elucidation of Protein-Probe Complexes (e.g., X-ray Crystallography)
To fully understand the interactions between ANS and proteins, high-resolution structural techniques like X-ray crystallography are employed. riken.jpnih.govwikipedia.org X-ray crystallography can provide a detailed three-dimensional picture of how and where the ANS molecule binds to the protein. nih.gov
These studies have confirmed that ANS binds to hydrophobic cavities on the protein surface. researchgate.net For instance, crystallographic studies of ANS in complex with MurA, an antibiotic target, have provided a structural basis for their interaction. mdpi.com Similarly, high-resolution 2D NMR studies with human interleukin-1 receptor antagonist have offered detailed insights into the specific residues involved in the ANS-protein interaction. nih.gov
It's important to recognize that the binding of the probe itself can sometimes induce local conformational changes in the protein to accommodate the dye molecule. thermofisher.com Therefore, combining crystallographic data with other experimental techniques like NMR, isothermal titration calorimetry (ITC), and fluorescence spectroscopy is crucial for a comprehensive understanding of the protein-probe complex. nih.govnih.gov
Development of Environmentally Sensitive Fluorescent Probes
The principle behind ANS has spurred the development of a broader class of environmentally sensitive fluorescent probes. researchgate.net These probes are designed to change their fluorescence properties—such as emission wavelength, quantum yield, and lifetime—in response to the polarity of their local environment. nih.gov
These probes typically consist of an aromatic ring system with electron-donating and electron-accepting groups. nih.gov This design facilitates a photoinduced intramolecular charge transfer (ICT) process, making the excited state more polar than the ground state and thus highly sensitive to the solvent polarity. nih.gov
Derivatives of naphthalene (B1677914) sulfonate have been synthesized to create a toolkit of fluorescent probes with a range of spectral properties. nih.govacs.org By modifying the aniline (B41778) portion of the ANS molecule, for example, researchers have created probes with different quantum yields, absorption and emission maxima, and even some that lose fluorescence entirely upon binding. nih.govacs.org These tailored probes offer greater versatility for studying a wide array of biological systems and processes, including protein-membrane interactions and the detection of specific biomolecules. researchgate.net
Application in Ion-Selective Sensors (e.g., Fiber-Optic Sodium Sensors)
The principles of fluorescence and environmental sensitivity extend to the development of ion-selective sensors. While direct use of ammonium naphthalene-1-sulphonate in this context is less common, related compounds and concepts are applied. For instance, ion-selective electrodes (ISEs) have been developed using ionophores like dinonylnaphthalene (B12650604) sulfonic acid for the detection of quaternary ammonium ions. researchgate.net
More broadly, fiber-optic chemical sensors leverage changes in the optical properties of a material in response to a specific analyte. mdpi.com For example, a fiber-optic sensor for simultaneously measuring temperature and water level has been developed using an aqueous solution of sodium chloride. scienceopen.com In this system, changes in temperature alter the refractive index of the salt solution, which in turn modulates the Fresnel reflection at the fiber optic interface. scienceopen.com While not directly using naphthalene sulfonates, this illustrates the application of environmentally sensitive optical properties in sensor technology. The development of innovative sodium leakage detection systems for nuclear reactors also utilizes fiber-optic distributed temperature sensing, where changes in temperature are monitored along the length of an optical fiber. epj-conferences.org
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, known as "chemistry beyond the molecule". thno.org The assembly of these systems is governed by non-covalent interactions, including hydrogen bonding, electrostatic forces, and π-π stacking. thno.orgresearchgate.net this compound is a valuable component in this field due to its amphiphilic nature and its capacity for molecular recognition.
Host-Guest Chemistry with Macrocyclic Receptors (e.g., Cyclodextrins, Cucurbiturils, Dendrimers)
Host-guest chemistry involves the formation of a complex between a host molecule, which possesses a cavity, and a guest molecule that fits within it. thno.org Macrocyclic receptors like cyclodextrins, cucurbiturils, and dendrimers are prominent hosts in these systems. thno.orgbeilstein-journals.org
The naphthalene moiety of this compound can be encapsulated within the hydrophobic cavities of these macrocycles. For instance, the interaction between naphthalene sulphonates and cyclodextrins has been studied to understand the thermodynamics of complexation. Research on sodium 6-toluidino-2-naphthalene sulphonate (TNS), a related compound, demonstrated that its fluorescence is significantly enhanced in the presence of β-cyclodextrin, indicating the formation of an inclusion complex. nankai.edu.cn This phenomenon is attributed to the transfer of the naphthalene portion of the guest into the less polar environment of the cyclodextrin (B1172386) cavity. nankai.edu.cn
Similarly, the binding of aromatic sulphonic acids with a water-soluble pillar researchgate.netarene has been shown to form stable host-guest complexes. frontiersin.org The inclusion of the naphthalene moiety of 2-naphthalenesulphonic acid into the pillararene cavity was confirmed by significant upfield shifts in its 1H NMR signals. frontiersin.org These interactions are driven by a combination of hydrophobic effects and electrostatic interactions between the sulphonate group and the cationic portals of the host. frontiersin.org
Table 1: Examples of Host-Guest Complexation involving Naphthalene Sulphonate Derivatives
| Host Molecule | Guest Molecule | Key Findings |
| β-Cyclodextrin | Sodium 6-toluidino-2-naphthalene sulphonate (TNS) | Formation of an inclusion complex leads to a significant enhancement of the guest's fluorescence. nankai.edu.cn |
| Pillar researchgate.netarene | 2-Naphthalenesulphonic acid | Stable 1:1 host-guest complex formation is observed, driven by hydrophobic and electrostatic interactions. frontiersin.org |
Design of Synthetic Receptors for Ammonium Ion Recognition
The development of synthetic receptors for the selective recognition of specific ions is a major goal in supramolecular chemistry. nih.gov The ammonium ion (NH₄⁺) is a ubiquitous and biologically important cation. Synthetic receptors for ammonium ions often utilize a combination of hydrogen bonding, electrostatic interactions, and cation-π interactions. nih.gov
While research specifically detailing this compound as a target for synthetic receptors is limited, the principles of ammonium ion recognition are well-established. Synthetic receptors, such as crown ethers, calixarenes, and cryptands, are designed to have cavities or binding sites complementary in size and electronic character to the ammonium ion. beilstein-journals.orgnih.gov For example, 18-crown-6 (B118740) ethers show a high affinity for primary ammonium ions through hydrogen bonding. beilstein-journals.org The design of more complex receptors often incorporates aromatic surfaces to engage in cation-π interactions with the guest. nih.gov The sulphonate group of the naphthalene sulphonate anion can also be a target for recognition by positively charged or neutral receptors capable of forming hydrogen bonds. nih.gov
Self-Assembly of Naphthalene Sulphonate-Containing Molecules
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.net The amphiphilic character of molecules containing the naphthalene sulphonate moiety can drive their self-assembly in solution.
Research on isomeric naphthalene-appended glucono derivatives has shown that the position of the naphthalene group influences the resulting supramolecular structures. rsc.org Specifically, a derivative with the naphthalene group at the 2-position was found to self-assemble into nanotwists, while the 1-substituted isomer formed nanofibers. rsc.org This difference in morphology was attributed to the more orderly packing of the 2-substituted molecules, which facilitated the formation of hierarchical structures. rsc.org These assemblies are stabilized by a network of non-covalent interactions, including hydrogen bonding and π-π stacking of the naphthalene rings. researchgate.netrsc.org
Investigation of Non-Covalent Interactions in Supramolecular Architectures
The study of non-covalent interactions is crucial for understanding and controlling the structure and function of supramolecular assemblies. researchgate.netnih.gov The crystal structure of this compound and its derivatives provides a platform for investigating these forces.
Crystallization Kinetics and Crystal Engineering
Crystal engineering is the design and synthesis of crystalline solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net Crystallization kinetics, the study of the rates of nucleation and crystal growth, is a fundamental aspect of this field.
Influence on Crystallization Processes and Product Morphology
This compound and related compounds can influence the crystallization of other materials, acting as additives or impurities. The adsorption of these molecules onto the growing crystal faces of a host material can alter its growth rate and final morphology. researchgate.netresearchgate.net
For example, in the context of industrial crystallization, organic impurities can significantly affect the crystallization kinetics of inorganic salts. mdpi.com The presence of impurities can inhibit crystal growth by blocking active growth sites on the crystal surface. nih.gov This can lead to a widening of the metastable zone width, the supersaturation range in which spontaneous nucleation is unlikely to occur. nih.gov
The morphology of naphthalene sulphonate salts themselves is also a subject of study. The crystal structure of sodium naphthalene-2-sulphonate, for instance, consists of layers of sodium cations with the organic anions arranged in between. uniupo.it This layered structure leads to an anisotropic growth habit, with crystals growing more readily in the plane of the layers than perpendicular to them. uniupo.it The degree of interdigitation of the naphthalene moieties is influenced by the size and charge density of the cation. researchgate.net Such studies provide insight into how to control the morphology of crystalline materials.
Role as Impurities in Crystallization Kinetics
The presence of impurities, even in trace amounts, can profoundly influence the kinetics of crystallization, affecting nucleation rates, crystal growth, and final morphology. researchgate.netucc.ie While direct studies on this compound as a specific impurity are limited, its role can be understood by examining the behavior of structurally similar organic sulphonates and the general principles of impurity effects in crystallization processes.
Organic impurities can interact with a crystallizing target in complex ways, altering solubility, the width of the metastable zone, and crystal growth rates. researchgate.net The mechanism often involves the adsorption of the impurity onto the crystal surface. uni-halle.de This adsorption can block active growth sites, thereby slowing or inhibiting crystal growth. uni-halle.demdpi.com Alternatively, by reducing the solid-liquid interfacial energy, the adsorption of impurities can increase the nucleation rate. uni-halle.de
In the context of inorganic salt crystallization, such as ammonium sulfate (B86663), impurities are known to affect supersaturation and can lead to the formation of larger crystals. researchgate.net The specific impact depends on the adsorption equilibrium of the impurity on different crystal faces. researchgate.net For instance, in the crystallization of magnesium sulfate, certain ions can compete for active growth sites, inhibiting the inclusion of other impurities (like NaCl) and leading to crystals with higher purity and smoother surfaces. mdpi.com Given its structure, this compound, when present as an impurity, would be expected to adsorb onto growing crystal faces, particularly of salts with which it shares ionic or hydrogen bonding affinities. The bulky naphthalene group could sterically hinder the addition of further solute molecules, thereby modifying the crystal habit and growth kinetics.
Crystal Packing and Hydrogen Bonding Networks in Naphthalene Sulfonate Salts
The crystal structures of naphthalene sulphonate salts are frequently characterized by layered arrangements and extensive hydrogen bonding networks, which are crucial in dictating their physical properties. The sulfonate group (–SO₃⁻) is an excellent hydrogen bond acceptor, while the ammonium cation (NH₄⁺) is a strong hydrogen bond donor. This donor-acceptor relationship is a primary driving force in the assembly of these crystal structures. iucr.orgacs.org
In this compound, the ammonium ion forms ionic bonds and dynamic hydrogen bonds with the oxygen atoms of the sulphonate group. This interaction creates a layered crystal lattice stabilized by these electrostatic forces. Studies on related naphthalene disulphonate salts reveal that the sulfonate groups have a high affinity for forming predictable hydrogen bonds, linking cations and anions into robust supramolecular arrays. iucr.org For example, in bis(ammonium) 1,5-naphthalenedisulphonate, the ammonium cations are linked to the sulfonate groups through multiple distinct N-H···O hydrogen bonds, with N···O distances ranging from approximately 2.85 to 2.90 Å. iucr.org
Table 1: Representative Hydrogen Bond Geometries in Naphthalene Sulphonate Salts
| Salt | Donor-H···Acceptor | D···A Distance (Å) | D-H···A Angle (°) | Reference |
| bis(ammonium) 1,5-naphthalenedisulphonate | N-H···O | 2.846 - 2.898 | 160 - 175 | iucr.org |
| Benzyltributylammonium 4-hydroxynaphthalene-1-sulfonate | O-H···O | - | - | nii.ac.jp |
| 5-Ammonionaphthalene-1-sulfonate monohydrate | N-H···O, O-H···O | - | - | epa.gov |
Note: Specific values for bond lengths and angles are highly dependent on the specific crystal structure and are not always reported in general discussions.
Development of Novel Crystalline Materials (e.g., Layered Structures)
The predictable self-assembly and structure-directing capabilities of naphthalene sulphonates are exploited in the development of novel crystalline materials, particularly those with layered or porous architectures. The combination of a rigid aromatic linker and a versatile hydrogen-bonding group makes these compounds excellent building blocks for crystal engineering. iucr.orgrsc.org
Layered structures are a common motif in naphthalene sulphonate salts. uniupo.itresearchgate.net In these materials, inorganic layers, often composed of metal cations and the sulfonate groups, are separated by organic layers of the naphthalene moieties. epa.govacs.orgacs.org The growth of these crystals is often anisotropic, with rapid growth within the plane of the layers and slower growth perpendicular to them, which is governed by weaker non-bonding interactions. uniupo.itresearchgate.net This can result in materials with a lamellar or plate-like morphology. uniupo.itresearchgate.net
By varying the cation (e.g., from alkali metals to transition metals) or modifying the naphthalene ring with other functional groups, the resulting layered structures can be systematically tuned. researchgate.netacs.org This allows for control over properties such as the interlayer spacing and the arrangement of the organic groups. For example, research on silver(I) polysulphonates has shown how the geometry of the organic linker dictates whether a classic layered structure or a more complex pillared-layered motif is formed. acs.org Furthermore, the self-assembly of functionalized naphthalene-based building blocks through strong ionic and hydrogen bonding has been used to create porous organic salts with crystalline structures and potential applications in photocatalysis. rsc.org
Advanced Materials Science and Polymer Chemistry Research
This compound and its derivatives are integral to research in advanced materials and polymer chemistry, serving as monomers, dispersing agents, and functional components in various systems.
Incorporation into Block Copolymers and Polymeric Systems
Naphthalene sulphonates are incorporated into polymeric systems to impart specific functionalities. A major application is the production of naphthalene sulphonate formaldehyde (B43269) condensates. wikipedia.orgligninchina.com These are polymers formed by the condensation of a naphthalene sulphonic acid with formaldehyde and are widely used as superplasticizers and dispersing agents. wikipedia.orggoogle.com The general structure consists of sulfonated naphthalene rings linked by methylene (B1212753) bridges. google.com
In more advanced applications, naphthalene sulphonate moieties are incorporated into polymer inclusion membranes (PIMs). researchgate.net For example, dinonylnaphthalene sulfonic acid has been used as a carrier in PIMs designed for the selective extraction of ions like ammonium. researchgate.net The sulfonic acid group provides the ion-exchange capability, while the polymer matrix, such as cellulose (B213188) triacetate (CTA) or poly(vinyl chloride) (PVC), provides structural support. researchgate.net The amphiphilic nature of some naphthalene sulphonate derivatives also makes them useful for studying the molecular assemblies of surfactants and polymers, as their fluorescence properties can indicate changes in the polarity of their microenvironment. fishersci.nl
Research on Dispersant Mechanisms in Pigment and Dye Formulations
Naphthalene sulphonates, particularly their polymeric condensates with formaldehyde, are highly effective anionic dispersants used extensively in pigment and dye formulations. ligninchina.comligninchina.comligninchina.com They are employed in water-based paints, printing inks, and textile dyeing processes to ensure the uniform distribution of solid particles and prevent their aggregation or settling. ligninchina.comligninchina.comgreenagrochem.com
The dispersant mechanism relies on two primary principles:
Adsorption: The hydrophobic naphthalene part of the molecule adsorbs onto the surface of the pigment or dye particles. ligninchina.comlignincorp.com
Stabilization: Once adsorbed, the dispersant provides stability through two concurrent effects:
Electrostatic Repulsion: The negatively charged sulphonate groups extend into the surrounding medium, creating a negative surface charge on the particles. This leads to electrostatic repulsion between adjacent particles, preventing them from clumping together. ligninchina.comlignincorp.compolymerchem.org
Steric Hindrance: The bulky structure of the adsorbed polymer chains creates a physical barrier that further prevents particles from approaching each other. ligninchina.com
This "electrosteric" stabilization mechanism is highly effective, allowing for the creation of stable, highly concentrated dispersions with controlled rheological properties. ligninchina.com Research in this area focuses on optimizing the molecular weight and degree of sulfonation of the polymers to fine-tune their performance for specific applications, such as in high-resolution inkjet inks or for particular classes of textile dyes like vat dyes. ligninchina.comgreenagrochem.com
Table 2: Applications of Naphthalene Sulphonate Dispersants
| Industry | Application | Reference(s) |
| Paints & Coatings | Dispersing inorganic pigments (e.g., iron oxides, carbon black). | ligninchina.comligninchina.com |
| Printing Inks | Stabilizing pigment dispersions for inkjet, screen, and flexo printing. | ligninchina.com |
| Textiles | Used as a dispersing agent for vat, reactive, and disperse dyes. | ligninchina.comgreenagrochem.com |
| Plastics | Enabling uniform coloration by preventing pigment flocculation during processing. | ligninchina.com |
| Ceramics | Aiding even color distribution in glaze slips. | ligninchina.com |
Development of Proton Conductive Materials (e.g., in Fuel Cells)
There is significant research interest in developing alternative proton exchange membranes (PEMs) for fuel cells that can operate at higher temperatures and lower humidity than the current industry standard, Nafion®. polimi.it Naphthalene-based sulphonated materials have emerged as promising candidates for this application due to their inherent proton-conducting capabilities. polimi.itresearchgate.net
The sulfonic acid group (–SO₃H) is the key functional group responsible for proton conductivity. Research has explored incorporating these groups into various matrices. One approach involves creating freestanding membranes from naphthalene sulphonate-functionalized graphene oxide (GO). polimi.it In this method, naphthalene sulphonate molecules are used to introduce sulfonic acid groups onto the GO framework, enhancing its proton conductivity. polimi.it
Another avenue involves the synthesis of sulphonated polyimides (SPIs) based on naphthalene-containing monomers. researchgate.net These polymers can form membranes with high proton conductivity, good water stability, and low methanol (B129727) permeability, making them suitable for both polymer electrolyte fuel cells (PEFCs) and direct methanol fuel cells (DMFCs). researchgate.net Furthermore, composites made from mesoporous metal oxides (like Nb₂O₅ or Ta₂O₅) and naphthalene sulphonic acid formaldehyde resin have shown excellent proton conductivity, in some cases surpassing that of Nafion at temperatures around 100°C. nih.gov The oligomeric nature of the resin is preserved on the oxide surface, facilitating proton transport. nih.gov
Role in Emulsion Polymerization Research
In emulsion polymerization, a process critical for producing synthetic polymers and latexes, the stability of the monomer droplets and resulting polymer particles is paramount. This is typically achieved using surfactants or stabilizers. Research has explored the use of naphthalene sulfonate derivatives, specifically condensates of naphthalenesulfonic acid with formaldehyde, which are subsequently neutralized with ammonia (B1221849) to form the ammonium salt.
These formaldehyde-condensed naphthalene sulfonates have been identified as unique stabilizers that function more like in-situ protective colloids rather than traditional surfactants. Unlike typical emulsifiers that directly influence particle formation and size, these sulfonates primarily enhance the stability of the latex during the polymerization reaction. This action is crucial for minimizing the formation of precoagulum, or undesired clumps of polymer, thereby ensuring a higher quality and more stable final latex product.
The mechanism involves the adsorption of the bulky naphthalene sulfonate polymer onto the surface of the polymer particles, creating a steric and electrostatic barrier that prevents them from agglomerating. This stabilizing effect is achieved without significantly altering the initial particle nucleation stage of the polymerization.
Further research into related compounds highlights the utility of the naphthalene sulfonic acid structure in polymerization. For instance, the chemical oxidative polymerization of 4-amino-3-hydroxynaphthalene-1-sulfonic acid has been successfully carried out using ammonium peroxydisulfate (B1198043) as an oxidant. researchgate.net This demonstrates the compatibility and reactivity of the naphthalene sulfonate moiety within complex polymerization systems that utilize ammonium-based initiators. researchgate.net
Table 1: Components in an Emulsion Polymerization System Utilizing a Naphthalene Sulfonate-Based Stabilizer
| Component | Chemical Example | Role in the System |
| Monomer | Styrene, Butyl Acrylate | The basic building block of the final polymer. |
| Continuous Phase | Water | The medium in which the monomer is dispersed. |
| Initiator | Ammonium Persulfate | Generates free radicals to start the polymerization process. |
| Primary Emulsifier | Sodium Dodecyl Sulfate | A surfactant that forms micelles to host polymerization. |
| Secondary Stabilizer | Ammonium Naphthalene Sulfonate-Formaldehyde Condensate | Acts as a protective colloid to enhance latex stability and prevent coagulation. |
Catalysis Research
The application of this compound in catalysis research is diverse. It serves not only as a precursor for building complex, highly active catalytic molecules but is also investigated for its potential to act as a functional component within the catalytic system itself, influencing reaction environments and efficiency.
Role as an Intermediate in the Synthesis of Catalytic Species
This compound and its parent acid are valuable intermediates in the multi-step synthesis of sophisticated catalysts, particularly for olefin polymerization. smolecule.com The naphthalene-sulfonate framework provides a rigid and sterically defined scaffold that can be chemically modified to create complex ligands for transition metal catalysts.
A prominent area of research involves the synthesis of catalysts for ethylene (B1197577) and propylene (B89431) polymerization. In this context, naphthalene-1-sulfonic acid serves as the starting material for creating advanced phosphine-sulfonate and nitrogen-sulfonate ligands. acs.orguitm.edu.my The synthesis pathway typically involves:
Conversion of naphthalene-1-sulfonic acid to a more reactive salt, such as its lithium salt. acs.org
Directed chemical modification of the naphthalene ring, for example, by reaction with organolithium reagents followed by the introduction of a phosphine (B1218219) group (e.g., R₂PCl). acs.org
Coordination of the resulting bifunctional ligand to a metal center, such as palladium(II), nickel(II), or vanadium. acs.orguitm.edu.my
The resulting catalysts, bearing these custom-designed naphthalene-bridged ligands, exhibit high activity and can produce polymers with specific properties. acs.orgmdpi.com The naphthalene-sulfonate portion is a crucial structural element of the ligand, providing the necessary chemical and steric environment at the metal's active site.
Table 2: Synthesis Pathway from Naphthalene Sulfonic Acid to a Catalytic Ligand
| Step | Starting Material / Intermediate | Key Reagent(s) | Resulting Intermediate / Product | Purpose |
| 1 | Naphthalene-1-sulfonic acid | p-Toluidine, n-Butyllithium | Naphthalene-1-sulfonate (B229774) lithium salt | Creation of a reactive, dehydrated intermediate. acs.org |
| 2 | Naphthalene-1-sulfonate lithium salt | n-Butyllithium, Dialkyl/Diarylchlorophosphine (R₂PCl) | Phosphine-sulfonate ligand | Introduction of the phosphine donor group to create a bifunctional ligand. acs.org |
| 3 | Phosphine-sulfonate ligand | Metal precursor (e.g., Pd or Ni complex) | [κ²(P,O)-naphthalenesulfonato]Metal Complex | Formation of the final, active catalyst by coordinating the ligand to the metal center. acs.org |
Investigation of its Potential as a Component in Catalytic Systems
Beyond its role as a synthetic building block, the naphthalene-1-sulfonate structure is investigated as a direct, functional component of catalytic systems. In this capacity, it is not a temporary intermediate but a permanent part of the active catalyst, where its properties are essential to the catalytic cycle.
As a Permanent Ligand: In many advanced polymerization catalysts, the naphthalene-sulfonate moiety is a critical part of the final ligand that remains coordinated to the metal center. acs.orgmdpi.com Research on vanadium, palladium, and nickel catalysts for ethylene/propylene copolymerization shows that the naphthalene-bridged nitrogen-sulfonate or phosphine-sulfonate ligand directly influences catalytic performance. acs.orgmdpi.com The bulky naphthalene backbone provides a specific steric environment around the metal, while the sulfonate group acts as a robust anionic anchor. acs.org Studies have shown that this ligand structure can protect the catalyst from deactivation pathways and lead to higher catalytic activities, especially at elevated temperatures, when compared to traditional catalyst systems. mdpi.com
As a Potential Phase-Transfer or Micellar Catalyst: The amphiphilic nature of this compound makes it a candidate for investigation in biphasic catalytic systems.
Phase-Transfer Catalysis (PTC): Quaternary ammonium salts are well-known phase-transfer catalysts, capable of transporting an anionic reactant from an aqueous phase to an organic phase to react with an organic substrate. nih.govyoutube.com The ammonium cation of this compound could theoretically perform this function, creating potential for its use in PTC applications. nih.gov
Micellar Catalysis: The compound's structure is analogous to a surfactant, possessing a polar head (ammonium sulfonate) and a large, nonpolar body (naphthalene). Surfactants can form micelles in solution, which act as nanoreactors that can accelerate reactions by concentrating reactants within the micelle. researchgate.net Research has demonstrated that chloromethylation of naphthalene can be catalyzed by micelles formed from other naphthalene-based surfactants. researchgate.net This suggests the potential for this compound to be investigated for similar applications in micellar catalysis, where it could facilitate reactions in aqueous media. acs.org
Table 3: Research Findings on Naphthalene-Sulfonate as a Catalytic Component
| Metal Center | Ligand Type | Reaction Catalyzed | Observed Effect of Naphthalene-Sulfonate Ligand |
| Vanadium | Naphthalene-bridged nitrogen-sulfonate | Ethylene/Propylene Copolymerization | Protects catalyst from deactivation; higher activity at high temperatures. mdpi.com |
| Palladium | Naphthalene-bridged phosphine-sulfonate | Ethylene Polymerization | Creates a highly active catalyst due to specific steric and electronic effects. acs.orgacs.org |
| Nickel | Naphthalene-bridged phosphine-sulfonate | Ethylene Polymerization | Showed ~2 times higher activity than classic benzo-bridged counterparts. acs.org |
Future Perspectives and Research Challenges for Ammonium Naphthalene 1 Sulphonate
Bridging Fundamental Understanding with Applied Innovations
A critical future direction lies in translating the fundamental properties of ammonium (B1175870) naphthalene-1-sulphonate into novel, high-performance applications. While its use as a surfactant and dispersant is well-established, a deeper understanding of its molecular interactions is paving the way for more sophisticated roles. ontosight.aiontosight.ai For instance, research into the fluorescence properties of related naphthalene (B1677914) sulfonates, such as 8-anilino-1-naphthalene sulfonate (ANS), reveals their potential as probes for studying protein conformation and binding. nih.govresearchgate.net This fundamental knowledge could be applied to develop new diagnostic tools or to monitor protein-based drug delivery systems.
Furthermore, the ability of naphthalene sulfonates to influence interfacial tension is being explored for enhanced oil recovery. nih.gov By designing new naphthalene-based ionic liquids, researchers aim to create surfactants with superior performance and solubility, overcoming the limitations of traditional petroleum sulfonates. nih.gov These advancements highlight a clear trend: a more profound comprehension of the physicochemical behavior of these compounds at a molecular level will directly fuel the creation of innovative technologies across diverse fields, from biotechnology to energy.
Development of Sustainable Synthetic Methodologies
The industrial synthesis of naphthalene sulfonates has traditionally relied on methods that can be energy-intensive and generate significant waste. A major research challenge is the development of more sustainable and environmentally friendly synthetic routes. Current methods often involve the sulfonation of naphthalene with concentrated sulfuric acid, which can lead to the formation of undesirable by-products and require significant neutralization steps. google.com
Future research will likely focus on several key areas to improve sustainability:
Catalytic Processes: The development of novel catalysts could enable sulfonation reactions under milder conditions, reducing energy consumption and improving selectivity towards the desired isomer.
Alternative Sulfonating Agents: Exploring less harsh sulfonating agents could minimize waste generation and simplify purification processes.
Process Intensification: Techniques such as continuous flow reactors could offer better control over reaction parameters, leading to higher yields and reduced environmental impact. google.com
Bio-based Feedstocks: A long-term goal is the development of bio-based routes to naphthalene and its derivatives, moving away from fossil fuel dependence. virtuemarketresearch.com The increasing demand for eco-friendly surfactants is a significant driver for this shift. businessresearchinsights.com
Meeting these challenges will not only reduce the environmental footprint of ammonium naphthalene-1-sulphonate production but also align with the broader chemical industry's move towards green chemistry principles.
Advanced Characterization of Complex Biological and Environmental Interactions
As the use of this compound and related compounds continues, a comprehensive understanding of their interactions with biological systems and their environmental fate is crucial. While generally considered to have low toxicity, their persistence and potential for bioaccumulation in aquatic environments are areas of ongoing investigation. nih.govresearchgate.netcanada.ca
Advanced analytical techniques are being employed to study the bioaccumulation and toxic effects of naphthalene sulfonates on aquatic organisms. nih.gov Research has shown that these compounds can induce oxidative stress and DNA damage in fish, highlighting the need for stringent management of their release into the environment. nih.govresearchgate.net
Future research will need to focus on:
Biodegradation Pathways: Elucidating the microbial pathways for the degradation of naphthalene sulfonates is essential for developing effective bioremediation strategies. nih.govd-nb.info
Metabolite Identification: Identifying the breakdown products of these compounds in the environment is necessary to assess their potential toxicity.
Ecotoxicological Modeling: Developing predictive models for the environmental fate and effects of naphthalene sulfonates will aid in risk assessment and regulatory decision-making.
A deeper understanding of these complex interactions will enable the responsible management and use of these chemicals, minimizing their potential impact on ecosystems.
Rational Design of Naphthalene Sulfonate-Based Functional Materials
The unique molecular structure of the naphthalene sulfonate moiety makes it an attractive building block for the rational design of new functional materials. By modifying the naphthalene core and the sulfonate group, researchers can tune the properties of the resulting materials for specific applications.
One promising area is the development of advanced polymer membranes. For example, sulfonated poly(arylene ether ether ketone ketone) (SPAEEKK) copolymers containing naphthalene sulfonate groups have been synthesized for use as proton exchange membranes in fuel cells. bohrium.com These materials exhibit good thermal stability and proton conductivity, offering potential alternatives to perfluorinated membranes. bohrium.com
Future research in this area will likely involve:
Supramolecular Chemistry: Utilizing non-covalent interactions to assemble naphthalene sulfonates into well-defined architectures with novel optical, electronic, or catalytic properties. acs.org
Nanomaterials: Incorporating naphthalene sulfonates into nanomaterials to create, for instance, fluorescent nanoparticles for bioimaging or sensing applications. nih.gov
Hybrid Materials: Combining naphthalene sulfonates with other materials, such as metal-organic frameworks (MOFs), to create hybrid materials with synergistic properties. researchgate.net
The ability to rationally design and synthesize these materials from the molecular level up opens a vast landscape for innovation in materials science.
Unexplored Mechanistic Pathways and Novel Reactivity
While the fundamental reactivity of naphthalene sulfonates is understood, there are still unexplored mechanistic pathways and opportunities for discovering novel reactivity. Understanding the intricacies of reactions such as sulfonation and desulfonation can lead to more efficient and selective chemical transformations. google.comd-nb.info
For example, the mechanism of desulfonation in microbial systems involves complex enzymatic processes that are not yet fully elucidated. d-nb.info A deeper understanding of these biological pathways could inspire the development of novel biocatalysts for green chemistry applications.
Furthermore, exploring the reactivity of the naphthalene ring in sulfonated compounds towards other chemical transformations could lead to the synthesis of new derivatives with unique properties. Research into the electrophilic substitution patterns of naphthalene-2-sulfonate (B94788), for instance, provides a basis for creating intermediates for dyes and pharmaceuticals. Investigating the interactions of quaternary ammonium salts with sulfonates is also providing insights into non-classical hydrogen bonding, which is pertinent to the rational design of new catalysts. unina.it
Integration of Computational and Experimental Approaches in Research
The synergy between computational modeling and experimental work is becoming increasingly crucial in advancing our understanding of this compound and related compounds. Computational chemistry offers powerful tools to predict molecular properties, model complex interactions, and guide experimental design, ultimately accelerating the pace of research. escholarship.org
Density Functional Theory (DFT) calculations, for instance, are being used to investigate the structural and electronic properties of novel aryl sulfonate-naphthalene hybrids, helping to rationalize their observed enzyme inhibition activities. nih.gov Molecular dynamics simulations can provide insights into the binding of naphthalene sulfonates to proteins or their behavior at interfaces. aip.org
Future research will see an even deeper integration of these approaches:
Virtual Screening: Using computational methods to screen large libraries of virtual compounds to identify promising candidates for new functional materials or biologically active molecules. nih.gov
Mechanistic Elucidation: Combining experimental kinetics with computational modeling to unravel complex reaction mechanisms.
Property Prediction: Developing accurate computational models to predict the physical, chemical, and toxicological properties of new naphthalene sulfonate derivatives, reducing the need for extensive experimental testing. aip.org
This integrated approach will be instrumental in overcoming the research challenges and realizing the full potential of this compound and the broader class of naphthalene sulfonate compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
